molecular formula C13H13N3O2S B1176547 Collismycin B CAS No. 158792-25-7

Collismycin B

Cat. No.: B1176547
CAS No.: 158792-25-7
M. Wt: 275.33 g/mol
InChI Key: NQGMIPUYCWIEAW-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Collismycin B is a member of bipyridines.
This compound has been reported in Streptomyces with data available.
glucocorticoid receptor antagonist;  structure in first source

Properties

IUPAC Name

(NZ)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGMIPUYCWIEAW-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC(=C1SC)/C=N\O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158792-25-7
Record name Collismycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

What is the chemical structure of Collismycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin B is a naturally occurring 2,2'-bipyridyl antibiotic produced by Streptomyces species. First described in 1994, it belongs to a class of compounds that have garnered interest for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and characterization are also presented, along with a summary of its potential therapeutic applications.

Chemical Structure and Properties

This compound is a structural analog of the more extensively studied Collismycin A. The core of its structure is a 2,2'-bipyridine scaffold, which is known to chelate metal ions and is believed to be crucial for its biological activity. The definitive structure of this compound was elucidated through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the physicochemical properties of this compound, as reported in the initial discovery, is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₁N₃O₂[1]
Molecular Weight229[1]
AppearancePale yellow powder[1]
UV λmax (MeOH) nm (ε)244 (14,900), 320 (8,900)[1]
SolubilitySoluble in methanol, DMSO; Insoluble in water, hexane[1]

Quantitative Data

The structural elucidation of this compound was supported by comprehensive spectroscopic data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were crucial for determining the connectivity of the atoms in this compound.

Position¹³C (ppm)¹H (ppm, J in Hz)
Pyridine Ring A
2155.8
3120.97.40 (dd, 8.0, 5.0)
4137.07.85 (t, 8.0)
5124.57.35 (d, 8.0)
6152.18.70 (d, 5.0)
Pyridine Ring B
2'158.5
3'118.58.25 (s)
4'149.8
5'115.1
6'145.2
Substituents
4'-OCH₃56.24.05 (s)
6'-CH=NOH148.98.35 (s)
6'-CH=NOH 11.8 (br s)

Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]

Mass Spectrometry Data

High-resolution mass spectrometry confirmed the molecular formula of this compound.

TechniqueIonObserved m/zCalculated m/z
HR-FAB-MS[M+H]⁺230.0877230.0878

Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]

Biological Activity

Collismycins A and B were initially identified as novel, non-steroidal inhibitors of dexamethasone binding to the glucocorticoid receptor.[1]

Inhibition of Dexamethasone Binding

This compound demonstrated inhibitory activity against the binding of [³H]dexamethasone to the rat liver glucocorticoid receptor.

CompoundIC₅₀ (µM)
This compound25
Dexamethasone0.02

Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]

Experimental Protocols

The following protocols are based on the methods described in the original publication by Shindo et al. (1994).[1]

Fermentation and Isolation
  • Producing Organism: Streptomyces sp. SF2738

  • Fermentation Medium: A suitable medium containing glucose, soybean meal, and inorganic salts.

  • Cultivation: The producing strain was cultured under aerobic conditions at 27°C for 4 days.

  • Extraction: The culture broth was centrifuged, and the supernatant was extracted with ethyl acetate. The mycelial cake was extracted with acetone, and the acetone extract was concentrated and then extracted with ethyl acetate.

  • Purification: The combined ethyl acetate extracts were concentrated and subjected to silica gel column chromatography, followed by preparative HPLC to yield pure this compound.

Glucocorticoid Receptor Binding Assay
  • Receptor Source: Cytosol fraction from the livers of adrenalectomized male Wistar rats.

  • Ligand: [³H]dexamethasone.

  • Assay Procedure: The receptor preparation was incubated with [³H]dexamethasone and varying concentrations of this compound at 4°C.

  • Separation: Bound and free ligand were separated by the dextran-coated charcoal method.

  • Quantification: The radioactivity of the bound fraction was measured by a liquid scintillation counter to determine the extent of inhibition.

Signaling Pathways and Logical Relationships

The primary mechanism of action described for this compound is the inhibition of glucocorticoid receptor binding. This interaction can be visualized as a direct competitive relationship.

Glucocorticoid_Receptor_Inhibition cluster_0 Cellular Environment cluster_1 Downstream Effects Dexamethasone Dexamethasone Binding_Site Binding Site Dexamethasone->Binding_Site Binds Collismycin_B This compound Collismycin_B->Binding_Site Inhibits Binding GR Glucocorticoid Receptor (GR) GR->Binding_Site Gene_Transcription Glucocorticoid-mediated Gene Transcription Binding_Site->Gene_Transcription Leads to

Caption: Inhibition of Dexamethasone Binding to the Glucocorticoid Receptor by this compound.

Conclusion

This compound is a 2,2'-bipyridyl natural product with demonstrated activity as a glucocorticoid receptor antagonist. Its unique chemical structure and biological activity make it a person of interest for further investigation in the context of drug discovery, particularly for conditions where modulation of the glucocorticoid signaling pathway is desired. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Discovery and Isolation of Collismycin B from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Collismycin B, a bioactive compound produced by Streptomyces species. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with this promising natural product.

Introduction

This compound, also known as SF2738A, is a member of the 2,2'-bipyridine class of antibiotics discovered in the culture broth of a Streptomyces species.[1] Along with its analogs, Collismycin A and C, it has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] The unique structural features of the collismycins and their potential as therapeutic agents have garnered interest within the scientific community. This guide serves as a technical resource for researchers seeking to isolate and study this compound.

Data Presentation

Physicochemical Properties of this compound (SF2738A)
PropertyValueReference
Molecular FormulaC₁₃H₁₃N₃O₂S[3]
Molecular Weight275.3 g/mol [3]
AppearancePale yellow needles[1]
CAS Number158792-24-6[3]
Cytotoxic Activity of this compound (SF2738A)
Cell LineIC₅₀ (µg/mL)Reference
P388 murine leukemia0.08[1]
Spectroscopic Data for this compound (SF2738A)

Detailed 1H and 13C NMR data for this compound are not fully available in a tabulated format in the public domain. The following is a summary of reported spectroscopic characteristics.

Spectroscopic MethodObserved CharacteristicsReference
Mass Spectrometry (MS)Provides molecular weight confirmation.[1]
¹H NMRReveals the presence of aromatic and aliphatic protons consistent with the proposed structure.[1]
¹³C NMRConfirms the carbon skeleton of the molecule.[1]
UV-Vis SpectroscopyShows absorption maxima characteristic of the 2,2'-bipyridine chromophore.[1]
X-ray CrystallographyConfirmed the structure of the closely related SF2738A.[1]

Experimental Protocols

The following protocols are based on established methods for the isolation of secondary metabolites from Streptomyces and specific details reported for the collismycin family of compounds.

Fermentation of Streptomyces sp. for this compound Production

This protocol describes the cultivation of a this compound-producing Streptomyces strain.

Materials:

  • This compound-producing Streptomyces sp. strain

  • Seed medium (e.g., Starch Casein Broth)

  • Production medium (e.g., SYP SW liquid medium: soluble starch, 10 g; yeast extract, 4 g; peptone, 2 g; filtered seawater, 1 L)[2]

  • Shaker incubator

  • Sterile flasks

Procedure:

  • Inoculum Preparation: Inoculate a loopful of the Streptomyces sp. from a slant into a flask containing the seed medium. Incubate at 28-30°C with shaking at 160-200 rpm for 2-4 days to develop a seed culture.[4]

  • Production Culture: Transfer the seed culture (typically 1-5% v/v) into a larger flask containing the production medium.

  • Incubation: Incubate the production culture at 25-30°C with shaking at 150-200 rpm for 7-10 days.[2][4] Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction of this compound from Culture Broth

This protocol outlines the extraction of this compound from the fermentation broth.

Materials:

  • Fermentation broth from Streptomyces sp. culture

  • Ethyl acetate (EtOAc)

  • Centrifuge

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Separation of Biomass: Centrifuge the fermentation broth at a sufficient speed (e.g., 5000-10000 rpm) to pellet the mycelium.

  • Solvent Extraction: Decant the supernatant and extract it twice with an equal volume of ethyl acetate in a separatory funnel.[2]

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract.

Materials:

  • Crude extract containing this compound

  • Silica gel for column chromatography

  • Solvent system (e.g., a gradient of chloroform and methanol)[5]

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • HPLC system for purity analysis

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable solvent system.

  • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect fractions of the eluate.

  • Monitoring: Monitor the fractions by TLC to identify those containing this compound. Pool the fractions that show a pure spot corresponding to the target compound.

  • Final Purification and Analysis: The pooled fractions may require further purification using preparative HPLC to achieve high purity.[6] The purity of the final product should be assessed by analytical HPLC.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculum Streptomyces sp. Inoculum seed_culture Seed Culture inoculum->seed_culture Seed Medium production_culture Production Culture seed_culture->production_culture Production Medium centrifugation Centrifugation production_culture->centrifugation solvent_extraction Solvent Extraction (EtOAc) centrifugation->solvent_extraction Supernatant concentration Concentration solvent_extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography Crude Extract hplc HPLC Purification column_chromatography->hplc Enriched Fractions pure_collismycin_b Pure this compound hplc->pure_collismycin_b

Caption: Experimental workflow for the isolation and purification of this compound.

Proposed Signaling Pathway of this compound Action

The biological activity of Collismycin A, a close analog of this compound, has been linked to its ability to chelate iron.[7][8] Iron chelation can impact various cellular signaling pathways. One of the key pathways affected is the hypoxia-inducible factor (HIF) signaling pathway. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which are iron-dependent enzymes. This hydroxylation leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. By chelating iron, this compound can inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes involved in processes like angiogenesis, cell survival, and metabolism.[9] Furthermore, iron chelation has been shown to activate the p38 and ERK MAP kinase pathways, leading to the expression of inflammatory cytokines like IL-8.[10]

signaling_pathway cluster_normoxia Normoxia (Iron Present) cluster_chelation Iron Chelation by this compound collismycin_b This compound iron Intracellular Iron (Fe²⁺) collismycin_b->iron Chelates mapk MAPK Signaling (p38, ERK) collismycin_b->mapk Activates phd Prolyl Hydroxylases (PHDs) iron->phd Required cofactor hif1a HIF-1α phd->hif1a Hydroxylates proteasome Proteasomal Degradation hif1a->proteasome Ubiquitination hif1a_stabilized Stabilized HIF-1α nucleus Nucleus hif1a_stabilized->nucleus hif1_complex HIF-1α/HIF-1β Complex nucleus->hif1_complex Dimerization with HIF-1β target_genes Target Gene Transcription (e.g., VEGF, GLUT1) hif1_complex->target_genes Activates il8 IL-8 Expression mapk->il8

Caption: Proposed signaling pathway of this compound via iron chelation.

References

A Comparative Analysis of the Biosynthetic Pathways of Collismycin B and Collismycin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination and comparison of the biosynthetic pathways of Collismycin A and its precursor, Collismycin B. Both compounds are hybrid polyketide-nonribosomal peptide natural products produced by Streptomyces sp. CS40, exhibiting a range of biological activities. This document outlines the genetic basis, enzymatic steps, and the key differentiating reaction that leads to the formation of Collismycin A from this compound. Detailed experimental protocols for key methodologies and a summary of the genes involved are also presented to aid researchers in this field.

Introduction

Collismycins are a class of 2,2'-bipyridyl antibiotics that have garnered interest due to their cytotoxic and neuroprotective properties. The biosynthesis of these complex molecules is orchestrated by a multi-enzymatic assembly line encoded by the 'clm' gene cluster in Streptomyces sp. CS40. Understanding the intricacies of these pathways is crucial for bioengineering efforts aimed at producing novel analogs with improved therapeutic potential. This guide focuses on the biosynthesis of Collismycin A and its immediate precursor, this compound, highlighting the specific enzymatic transformation that distinguishes the two.

The Core Biosynthetic Pathway: A Shared Journey

The biosynthesis of both Collismycin A and B follows a common pathway involving a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The pathway commences with the formation of the picolinic acid starter unit from lysine, which is then loaded onto the PKS-NRPS machinery. The assembly line then incorporates and modifies several extender units to construct the core 2,2'-bipyridyl structure.

Key Precursors and Modules:

  • Starter Unit: Picolinic acid, derived from L-lysine.

  • Extender Units: Malonyl-CoA and L-cysteine.

The core structure is assembled through a series of condensation, and modification reactions catalyzed by the various domains of the PKS and NRPS modules.

The Divergence Point: O-Methylation of this compound

The crucial difference between the biosynthetic pathways of Collismycin A and this compound lies in a single, terminal tailoring step. This compound possesses a hydroxyl group at the C4 position of the bipyridyl ring system, whereas Collismycin A has a methoxy group at the same position. This structural variance is the result of an O-methylation reaction.

Therefore, the biosynthetic pathway of this compound is a direct precursor to that of Collismycin A. The final step in the formation of Collismycin A is the enzymatic methylation of the C4-hydroxyl group of this compound.

Hypothesized Enzymatic Step:

Based on the analysis of the 'clm' biosynthetic gene cluster, it is highly probable that an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase is responsible for this conversion. The 'clm' gene cluster contains two putative methyltransferase genes, clmM1 and clmM2. While direct experimental evidence definitively assigning this function to one of these specific enzymes is yet to be published, the inactivation of the responsible methyltransferase would be expected to lead to the accumulation of this compound and the abolishment of Collismycin A production.

Visualizing the Pathways

The following diagram illustrates the proposed biosynthetic pathways for Collismycin A and B, highlighting the shared steps and the final methylation that differentiates them.

Collismycin_Biosynthesis Lysine Lysine Picolinic_Acid Picolinic_Acid PKS_NRPS_Core PKS-NRPS Assembly Line (clm genes) Picolinic_Acid->PKS_NRPS_Core Shared_Intermediate Common Bipyridyl Intermediate PKS_NRPS_Core->Shared_Intermediate Collismycin_B This compound (4-OH) Shared_Intermediate->Collismycin_B Tailoring steps Methyltransferase O-Methyltransferase (putative clmM1/clmM2) Collismycin_B->Methyltransferase Collismycin_A Collismycin A (4-OCH3) Methyltransferase->Collismycin_A SAH S-adenosyl- homocysteine Methyltransferase->SAH SAM S-adenosyl- L-methionine SAM->Methyltransferase Gene_Inactivation_Workflow Start Start PCR_Flanks PCR amplify upstream and downstream flanking regions of the target gene Construct_Vector Clone flanks into a suicide vector containing a resistance marker PCR_Flanks->Construct_Vector Conjugation Introduce the vector into Streptomyces sp. CS40 via intergeneric conjugation from E. coli Construct_Vector->Conjugation Selection1 Select for single-crossover integrants on selective medium Conjugation->Selection1 Selection2 Select for double-crossover mutants by screening for loss of the vector backbone Selection1->Selection2 Verification Verify gene deletion by PCR and Southern blotting Selection2->Verification Analysis Analyze the mutant strain for alterations in collismycin production Verification->Analysis End End Analysis->End

The Biological Landscape of Collismycin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collismycin B, a member of the 2,2'-bipyridyl family of natural products, has emerged as a molecule of interest due to its specific biological activities. While its analogs, Collismycin A and C, have been more extensively studied for their cytotoxic, antimicrobial, neuroprotective, and anti-inflammatory properties, this compound displays a distinct profile centered on its interaction with the glucocorticoid receptor. This technical guide provides a comprehensive overview of the known biological activities of this compound, supplemented with comparative data from its well-characterized analogs to offer a broader context within the collismycin family. The information presented herein is intended to support further research and drug development efforts centered on this unique compound.

This compound: Glucocorticoid Receptor Inhibition

The primary reported biological activity of this compound is its ability to inhibit the binding of dexamethasone to the glucocorticoid receptor, suggesting a potential role in modulating inflammatory responses and other glucocorticoid-mediated pathways.

Quantitative Data

The inhibitory potency of this compound has been quantified, providing a key metric for its biological efficacy.

CompoundActivityIC50 (µM)Reference
This compound Inhibition of dexamethasone-glucocorticoid receptor binding10Shindo K. et al., J. Antibiot. 1994, 47, 1072
Experimental Protocol: Competitive Glucocorticoid Receptor Binding Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescently labeled dexamethasone analog to the glucocorticoid receptor.

Materials:

  • Purified human glucocorticoid receptor (GR)

  • Fluorescently labeled dexamethasone (e.g., Fluormone™ GS Red)

  • This compound

  • Dexamethasone (for positive control)

  • Assay Buffer (e.g., Tris-based buffer with stabilizing agents)

  • 96-well microplates (black, low-binding)

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.

    • Prepare a working solution of the fluorescently labeled dexamethasone in Assay Buffer.

    • Prepare a working solution of purified GR in Assay Buffer.

    • Prepare a high-concentration solution of unlabeled dexamethasone in Assay Buffer to serve as a positive control for maximal inhibition.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the serially diluted this compound solutions.

    • Include control wells:

      • Negative Control (0% inhibition): Assay Buffer with solvent vehicle.

      • Positive Control (100% inhibition): High-concentration unlabeled dexamethasone.

    • Add the fluorescently labeled dexamethasone solution to all wells.

    • Initiate the binding reaction by adding the purified GR solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature or 4°C for a predetermined time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a fluorescence polarization plate reader.

  • Data Analysis:

    • The fluorescence polarization values are inversely proportional to the amount of fluorescent ligand displaced by the test compound.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

The interaction of this compound with the glucocorticoid receptor suggests its potential to interfere with the canonical glucocorticoid signaling pathway.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collismycin_B This compound GR_complex Glucocorticoid Receptor (GR) (inactive complex) Collismycin_B->GR_complex Inhibits Binding Dexamethasone Dexamethasone Dexamethasone->GR_complex Active_GR_Dex Active GR-Dexamethasone Complex GR_complex->Active_GR_Dex Binding GRE Glucocorticoid Response Element (GRE) Active_GR_Dex->GRE Translocation & Binding Gene_Transcription Gene Transcription (e.g., anti-inflammatory genes) GRE->Gene_Transcription Activation

This compound's inhibition of glucocorticoid receptor activation.

Comparative Biological Activities of Collismycin Analogs

To provide a comprehensive understanding of the biological potential of the collismycin family, this section details the activities of Collismycin A and C.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of Collismycin A and C.

Table 1: Cytotoxicity of Collismycin Analogs (IC50 in µM)

CompoundA549 (Lung)HCT116 (Colon)HeLa (Cervical)P388 (Murine Leukemia)Reference
Collismycin A 0.30.60.30.08--INVALID-LINK--; Gomi S., et al. J. Antibiot. 1994
Collismycin C ---28.6Lee J-H., et al. Mar. Drugs 2017, 15(12), 387

Table 2: Antimicrobial Activity of Collismycin A (MIC in µg/mL)

Organism TypeOrganism Strain(s)MIC (µg/mL)Reference
BacteriaVarious species6.25 - 100--INVALID-LINK--
FungiVarious species12.5 - 100--INVALID-LINK--

Note: Specific strains for the MIC values of Collismycin A were not detailed in the available literature. This compound has been reported to have weak antibacterial activity but was inactive against Staphylococcus aureus.[1]

Key Biological Activities and Experimental Protocols

1. Cytotoxicity: Sulforhodamine B (SRB) Assay

Objective: To determine the concentration of a Collismycin analog that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Adherent cancer cell line (e.g., A549, HCT116, HeLa)

  • Cell culture medium and supplements

  • Collismycin A or C

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Collismycin analog in cell culture medium.

    • Remove the medium from the wells and add the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Gently remove the medium.

    • Add cold 10% (w/v) TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye. Repeat four times.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.[2]

2. Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a Collismycin analog that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Collismycin A or C

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • Perform a two-fold serial dilution of the Collismycin analog in the broth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth medium only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

3. Anti-Biofilm Activity: Crystal Violet Assay

Objective: To quantify the effect of a Collismycin analog on the formation of bacterial biofilms.

Materials:

  • Biofilm-forming bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Collismycin C

  • Crystal violet solution (0.1%)

  • Acetic acid (30%)

  • 96-well flat-bottom microtiter plates

Procedure:

  • Biofilm Formation:

    • In a 96-well plate, add bacterial inoculum in TSB with glucose to each well.

    • Add different concentrations of Collismycin C to the wells.

    • Include a vehicle control.

    • Incubate the plate for 24 hours at 37°C without agitation to allow biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization and Measurement:

    • Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the control.[1]

4. Neuroprotective Activity: Acridine Orange Staining in a Zebrafish Model of Apoptosis

Objective: To assess the ability of a Collismycin analog to protect against chemically-induced neuronal apoptosis in zebrafish larvae.

Materials:

  • Zebrafish embryos

  • Apoptosis-inducing agent (e.g., all-trans retinoic acid)

  • Collismycin A

  • Acridine orange solution

  • Fluorescence microscope

Procedure:

  • Embryo Treatment:

    • Treat zebrafish embryos with the apoptosis-inducing agent in the presence or absence of different concentrations of Collismycin A.

    • Include a vehicle control group.

    • Incubate for the specified duration.

  • Acridine Orange Staining:

    • After treatment, transfer the embryos to a solution of acridine orange and incubate in the dark. Acridine orange will stain the nuclei of apoptotic cells.

  • Washing:

    • Wash the embryos several times with fresh embryo medium to remove excess stain.

  • Imaging:

    • Anesthetize the embryos and mount them on a slide.

    • Visualize and capture images of the head region using a fluorescence microscope.

  • Quantification:

    • Quantify the number of fluorescently labeled apoptotic cells in the brain region of the zebrafish larvae.

    • Compare the number of apoptotic cells in the treated groups to the control group to determine the neuroprotective effect.[3]

Signaling Pathways and Mechanisms of Action

Collismycin A: Iron Chelation and Downstream Effects

Collismycin A is a known iron chelator, forming a 2:1 complex with both Fe(II) and Fe(III) ions.[3] This iron-chelating activity is believed to be central to its cytotoxic effects. By sequestering intracellular iron, Collismycin A can disrupt iron-dependent enzymatic processes, leading to cellular stress. One of the key downstream consequences is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn affects cellular metabolism, including the glycolytic pathway, and can lead to cell cycle arrest at the G1 phase.[3]

G Collismycin_A Collismycin A Iron Intracellular Iron (Fe2+/Fe3+) Collismycin_A->Iron Chelation HIF_Prolyl_Hydroxylase HIF Prolyl Hydroxylase Collismycin_A->HIF_Prolyl_Hydroxylase Inhibition via Iron Depletion Iron_Dependent_Enzymes Iron-Dependent Enzymes Iron->Iron_Dependent_Enzymes Cofactor for Iron->HIF_Prolyl_Hydroxylase Cofactor for HIF1a HIF-1α HIF_Prolyl_Hydroxylase->HIF1a Hydroxylation HIF1a_Stabilization HIF-1α Stabilization HIF_Prolyl_Hydroxylase->HIF1a_Stabilization Prevents Degradation Proteasomal_Degradation Proteasomal Degradation HIF1a->Proteasomal_Degradation Leads to Glycolysis Altered Glycolysis HIF1a_Stabilization->Glycolysis Cell_Cycle_Arrest G1 Cell Cycle Arrest HIF1a_Stabilization->Cell_Cycle_Arrest G LPS Lipopolysaccharide (LPS) Endothelial_Cells Endothelial Cells LPS->Endothelial_Cells Stimulation TGFBIp_Release TGFBIp Release Endothelial_Cells->TGFBIp_Release Collismycin_C Collismycin C Collismycin_C->TGFBIp_Release Inhibition Septic_Response Septic Response (Inflammation, Injury) TGFBIp_Release->Septic_Response Mediation

References

Collismycin B: An In-depth Technical Overview of a Promising Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin B, a member of the 2,2'-bipyridine class of natural products, has been identified as a molecule of interest due to its potential biological activities. This technical guide synthesizes the currently available in vitro and in vivo data on this compound and its closely related analogs. While specific quantitative data for this compound remains limited in publicly accessible literature, this document provides a comprehensive overview of its known characteristics, isolation, and the broader context of the collismycin family's biological effects. This guide also outlines the experimental methodologies commonly employed in the study of collismycins, offering a framework for future research endeavors.

Introduction

Collismycins are a family of 2,2'-bipyridine antibiotics produced by Streptomyces species.[1][2] These compounds have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, cytotoxic, and neuroprotective properties.[2] this compound, in particular, was first described in 1994 as a novel non-steroidal inhibitor of dexamethasone-glucocorticoid receptor binding, suggesting its potential as an anti-inflammatory agent.[3] Despite this promising initial finding, detailed in vitro and in vivo studies on this compound are not extensively available in the public domain. This guide aims to consolidate the existing knowledge on this compound, drawing from primary and secondary sources to provide a thorough technical resource for the scientific community.

In Vitro Studies

Glucocorticoid Receptor Binding

The most significant reported in vitro activity of this compound is its ability to inhibit the binding of dexamethasone to the glucocorticoid receptor.[3] This finding originates from a 1994 study by Shindo et al., which identified both Collismycin A and B as novel non-steroidal inhibitors in this context.[3]

Data Presentation: Glucocorticoid Receptor Binding Affinity

CompoundTargetAssay TypeIC50Source
This compoundDexamethasone-Glucocorticoid ReceptorReceptor Binding AssayData not publicly available[3]

Note: While the inhibitory activity of this compound has been reported, the specific half-maximal inhibitory concentration (IC50) value from the primary literature is not accessible in publicly available databases.

Experimental Protocols: Glucocorticoid Receptor Binding Assay (Hypothetical Reconstruction)

Based on standard protocols for assessing glucocorticoid receptor binding, the experiment likely involved the following steps. It is important to note that this is a generalized protocol and the specific details of the original experiment by Shindo et al. may differ.

  • Preparation of Cytosolic Glucocorticoid Receptors:

    • Rat liver tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • The homogenate is centrifuged at high speed to obtain a cytosolic fraction rich in glucocorticoid receptors.

    • Protein concentration of the cytosol is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • A constant concentration of radiolabeled dexamethasone (e.g., [³H]-dexamethasone) is incubated with the cytosolic receptor preparation.

    • Increasing concentrations of unlabeled this compound (or a known competitor as a positive control) are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to the glucocorticoid receptors.

    • Bound and unbound radiolabeled dexamethasone are separated (e.g., by charcoal-dextran adsorption or size-exclusion chromatography).

    • The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding of the radiolabeled dexamethasone is plotted against the concentration of this compound.

    • The IC50 value, representing the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled dexamethasone, is calculated from the resulting dose-response curve.

Signaling Pathway: Glucocorticoid Receptor Inhibition

The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor of the glucocorticoid receptor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Glucocorticoid Glucocorticoid GR_complex Glucocorticoid Receptor (inactive complex) Glucocorticoid->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Activates Collismycin_B This compound Collismycin_B->GR_complex Inhibits binding GRE Glucocorticoid Response Element Activated_GR->GRE Translocates and binds Gene_Transcription Gene Transcription (e.g., anti-inflammatory genes) GRE->Gene_Transcription Regulates

Caption: Proposed mechanism of this compound action on the Glucocorticoid Receptor signaling pathway.

Antibiofilm Activity

A 2017 study by Lee et al. reported the isolation of this compound from the marine bacterium Streptomyces sp. MC025.[4] While this study focused on the potent anti-biofilm activity of Collismycin C against Staphylococcus aureus, it did not provide any quantitative data on the biological activity of this compound.[4] The co-isolation suggests that this compound may possess similar properties, but further investigation is required.

In Vivo Studies

There is currently no publicly available literature detailing in vivo studies specifically investigating this compound. Research on the broader collismycin family has included in vivo models. For instance, Collismycin C has been shown to reduce HMGB1-mediated septic responses and improve survival rates in a mouse sepsis model.[5] These studies provide a potential framework for future in vivo evaluation of this compound.

Experimental Protocols: Animal Models for Inflammation (General Framework)

Should in vivo studies of this compound be undertaken to investigate its potential anti-inflammatory effects, a common model would be a lipopolysaccharide (LPS)-induced inflammation model in mice.

  • Animal Model:

    • Male C57BL/6 mice (6-8 weeks old) are typically used.

    • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Induction of Inflammation:

    • Mice are intraperitoneally injected with LPS (e.g., from Escherichia coli) to induce a systemic inflammatory response.

  • Treatment:

    • This compound would be administered to the treatment group (e.g., via intraperitoneal or oral routes) at various doses, either before or after the LPS challenge.

    • A vehicle control group and a positive control group (e.g., treated with dexamethasone) would be included.

  • Outcome Measures:

    • Survival Rate: Monitored over a specified period (e.g., 7 days).

    • Cytokine Levels: Blood samples are collected at various time points to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Histopathological Analysis: Organs such as the lungs and liver are harvested, fixed, and stained (e.g., with hematoxylin and eosin) to assess tissue damage and inflammatory cell infiltration.

Workflow Diagram: In Vivo Anti-inflammatory Study

G Animal_Selection Select Mice (e.g., C57BL/6) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Divide into Groups (Vehicle, this compound, Positive Control) Acclimatization->Grouping Treatment_Admin Administer Treatment Grouping->Treatment_Admin LPS_Injection Induce Inflammation (LPS Injection) Treatment_Admin->LPS_Injection Monitoring Monitor Survival and Clinical Signs LPS_Injection->Monitoring Sample_Collection Collect Blood and Tissue Samples Monitoring->Sample_Collection Analysis Analyze Cytokines (ELISA) and Histopathology Sample_Collection->Analysis Data_Interpretation Interpret Data and Draw Conclusions Analysis->Data_Interpretation

Caption: A generalized workflow for an in vivo study of this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential non-steroidal anti-inflammatory agent through its inhibition of dexamethasone-glucocorticoid receptor binding. However, a significant knowledge gap exists due to the lack of publicly available, detailed quantitative data and in vivo studies. To fully elucidate the therapeutic potential of this compound, future research should prioritize the following:

  • Re-synthesis and In Vitro Validation: Chemical synthesis of this compound would enable a thorough in vitro characterization of its glucocorticoid receptor binding affinity, including the determination of its IC50 value.

  • Broad-Spectrum Biological Screening: Comprehensive screening of this compound against a panel of cancer cell lines, bacterial, and fungal strains would clarify its activity profile in comparison to other collismycins.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of this compound in relevant animal models of inflammation is crucial to determine its in vivo efficacy, safety profile, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further investigation into the molecular mechanisms underlying the biological activities of this compound will be essential for its development as a potential therapeutic agent.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. While the available data is currently limited, the initial findings suggest that further exploration of this natural product is warranted.

References

Structural Elucidation of Collismycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin B, a member of the caerulomycin class of antibiotics, is a naturally occurring 2,2'-bipyridyl compound produced by Streptomyces species. First reported in 1994, its unique structure and biological activity as a non-steroidal inhibitor of dexamethasone-glucocorticoid receptor binding have made it a subject of scientific interest. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic data and experimental methodologies that have been pivotal in defining its chemical architecture.

Introduction

This compound was first isolated and characterized by Shindo et al. in 1994 from a strain of Streptomyces.[1][2] It belongs to a family of related compounds, including the more extensively studied Collismycin A, all of which feature a core 2,2'-bipyridyl scaffold, often with an oxime substituent. These compounds have garnered attention for their diverse biological activities, which include antibacterial, antifungal, and cytotoxic properties. This guide focuses specifically on the structural determination of this compound, presenting the key data and experimental workflows that have led to our current understanding of its molecular structure.

Isolation and Purification

The isolation of this compound is typically achieved through fermentation of a producing Streptomyces strain, followed by extraction and chromatographic purification. A representative workflow for the isolation of this compound is outlined below.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Streptomyces sp. Culture B Liquid Medium Fermentation (e.g., 7 days at 25°C) A->B C Extraction of Culture Broth and Mycelia B->C D Organic Solvent Extraction (e.g., Ethyl Acetate) C->D E Crude Extract D->E F Column Chromatography (e.g., ODS Silica Gel) E->F G Fraction Collection F->G H Preparative HPLC G->H I Pure this compound H->I

Figure 1: General workflow for the isolation and purification of this compound.

Spectroscopic Data and Structural Elucidation

The determination of the planar structure and stereochemistry of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

Low-resolution electrospray ionization mass spectrometry (LR-ESIMS) has been used to determine the molecular weight of this compound.

Ion Observed m/z Calculated for C13H14N3O2S
[M+H]⁺276.2276.1
Table 1: Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are essential for elucidating the connectivity of the atoms in this compound. The following data were reported for this compound in CDCl₃.[3]

Position ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
2155.8-
3120.87.82 (d, J=7.8)
4136.87.78 (t, J=7.8)
5124.27.32 (t, J=7.8)
6155.48.68 (d, J=4.8)
2'154.2-
3'118.28.12 (s)
4'148.2-
5'115.5-
6'146.9-
7' (C=NOH)149.88.25 (s)
OMe56.24.01 (s)
SMe15.82.55 (s)
Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃.[3]

The elucidation of the final structure is achieved through the combined analysis of these spectroscopic data, alongside comparisons with related known compounds such as Collismycin A and caerulomycin analogues.

Experimental Protocols

Fermentation and Extraction

A producing strain of Streptomyces sp. is cultured in a suitable liquid medium with shaking for an extended period, typically 7 days at 25°C. The culture broth and mycelia are then extracted with an organic solvent such as ethyl acetate to yield a crude extract containing this compound and other secondary metabolites.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound. An initial separation is often performed using open column chromatography on a stationary phase like ODS (octadecyl-silica) silica gel. Fractions containing the target compound, as identified by techniques like thin-layer chromatography or LC-MS, are then pooled. Final purification to yield pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 250 MHz or higher). The purified sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and standard 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the chemical structure.

  • Mass Spectrometry: The molecular weight and elemental composition are determined using high-resolution mass spectrometry (HRMS). Low-resolution mass spectrometry (LRMS) can also be used for initial characterization.

Signaling Pathway and Biological Activity

Collismycins A and B were initially identified as novel non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding.[1][2] The glucocorticoid receptor is a transcription factor that plays a crucial role in various physiological processes, including inflammation. By inhibiting the binding of dexamethasone, a potent synthetic glucocorticoid, this compound can modulate the activity of this receptor.

G DEX Dexamethasone Binding Binding DEX->Binding GR Glucocorticoid Receptor Activation Receptor Activation & Nuclear Translocation GR->Activation CollB This compound CollB->Binding Binding->GR GRE Glucocorticoid Response Elements Activation->GRE Gene Gene Transcription (e.g., anti-inflammatory) GRE->Gene

Figure 2: Simplified signaling pathway illustrating the inhibitory action of this compound.

Conclusion

The structural elucidation of this compound has been accomplished through a combination of classical natural product chemistry techniques and modern spectroscopic methods. The core 2,2'-bipyridyl structure with its specific substitution pattern has been confirmed by detailed NMR and mass spectrometry analysis. This foundational chemical knowledge is critical for further research into the synthesis, derivatization, and therapeutic potential of this intriguing natural product. The continued exploration of the biological activities of this compound and its analogues may lead to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Collismycin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis of Collismycin B analogs, focusing on biosynthetic and chemical approaches. Collismycins are a class of 2,2'-bipyridyl natural products that exhibit a range of biological activities, including cytotoxic and neuroprotective effects. The generation of analogs of these compounds is a key strategy in drug discovery to improve their therapeutic properties and explore structure-activity relationships.

Overview of Synthetic Strategies

The synthesis of this compound analogs can be broadly categorized into two main approaches:

  • Biosynthetic and Mutasynthetic Methods: These approaches leverage the natural biosynthetic pathway of Collismycins in producing microorganisms, primarily Streptomyces species. By manipulating the genes involved in the biosynthetic cluster or by feeding modified precursor molecules, novel analogs can be generated.

  • Chemical Synthesis: This involves the construction of the Collismycin scaffold and its derivatives from simple chemical starting materials using organic chemistry reactions. This approach offers the flexibility to introduce a wide range of modifications that may not be accessible through biological methods.

Biosynthetic and Mutasynthetic Approaches

The biosynthesis of Collismycin A in Streptomyces sp. CS40 proceeds through a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway. The key building blocks for this pathway include picolinic acid, which forms one of the pyridine rings. By manipulating the genes responsible for precursor formation or by supplying synthetic analogs of these precursors, the biosynthetic machinery can be redirected to produce novel Collismycin derivatives.

Generation of Analogs by Gene Inactivation

This method involves the targeted disruption of specific genes within the Collismycin biosynthetic gene cluster. Inactivation of genes responsible for tailoring steps, such as methylations or oxidations, can lead to the accumulation of biosynthetic intermediates or the production of analogs with altered substitution patterns.

Protocol: Insertional Inactivation of a Biosynthetic Gene in Streptomyces sp. CS40

This protocol describes a general workflow for the inactivation of a target gene in the Collismycin gene cluster by homologous recombination.

Experimental Workflow:

cluster_dna_construct DNA Construct Preparation cluster_streptomyces_manipulation Streptomyces Manipulation cluster_analysis Analysis and Production PCR_Amplification PCR Amplification of Upstream & Downstream Flanking Regions Ligation Ligation into Suicide Vector PCR_Amplification->Ligation Transformation_Ecoli Transformation into E. coli for Plasmid Amplification Ligation->Transformation_Ecoli Conjugation Intergeneric Conjugation (E. coli to Streptomyces) Transformation_Ecoli->Conjugation Selection_Integration Selection for Single Crossover (Integration) Conjugation->Selection_Integration Selection_Excision Selection for Double Crossover (Gene Replacement) Selection_Integration->Selection_Excision Genomic_Verification Genomic DNA PCR Verification of Mutant Selection_Excision->Genomic_Verification Fermentation Fermentation of Mutant Strain Genomic_Verification->Fermentation Extraction_Analysis Extraction and LC-MS/NMR Analysis of Analogs Fermentation->Extraction_Analysis

Caption: Workflow for generating Collismycin analogs via gene inactivation.

Methodology:

  • Construct Design:

    • Identify the target gene for inactivation within the Collismycin biosynthetic gene cluster.

    • Design primers to amplify ~1.5-2.0 kb regions upstream and downstream of the target gene.

    • Incorporate unique restriction sites into the primers for subsequent cloning.

  • Cloning:

    • Amplify the upstream and downstream flanking regions from Streptomyces sp. CS40 genomic DNA using high-fidelity DNA polymerase.

    • Digest the PCR products and a suicide vector (e.g., pKC1139) with the appropriate restriction enzymes.

    • Ligate the flanking regions into the suicide vector to create the gene replacement construct.

    • Transform the ligation mixture into a suitable E. coli strain (e.g., DH10B) and select for transformants.

    • Verify the correct construct by restriction analysis and sequencing.

  • Intergeneric Conjugation:

    • Introduce the gene replacement construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the Streptomyces sp. CS40 recipient strain to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM) for conjugation.

    • Incubate at 30°C for 16-20 hours.

  • Selection of Mutants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the plasmid via a single crossover event.

    • Subculture the resistant colonies on fresh selective medium.

    • To select for double crossover events (gene replacement), culture the single crossover mutants in the absence of antibiotic selection and then plate on a medium that selects for the loss of the vector backbone.

    • Screen the resulting colonies for the desired antibiotic sensitivity profile, indicating the loss of the plasmid.

  • Verification and Analysis:

    • Confirm the gene replacement by PCR analysis of genomic DNA from the putative mutants.

    • Culture the confirmed mutant strain in a suitable production medium.

    • Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by HPLC-MS and NMR to identify and characterize any new Collismycin analogs.

Generation of Analogs by Mutasynthesis

Mutasynthesis, or precursor-directed biosynthesis, involves feeding synthetic analogs of natural biosynthetic precursors to a mutant strain that is blocked in the synthesis of the natural precursor. This approach has been successfully used to generate novel Collismycin analogs.[1]

Protocol: Mutasynthesis of Collismycin Analogs

This protocol details the generation of Collismycin analogs by feeding picolinic acid derivatives to a Streptomyces sp. CS40 mutant deficient in picolinic acid biosynthesis.[1]

Experimental Workflow:

cluster_mutant_prep Mutant Preparation cluster_mutasynthesis Mutasynthesis cluster_analysis Analysis Gene_Inactivation Inactivate Lysine 2-Aminotransferase Gene Mutant_Verification Verify Mutant's Inability to Produce Collismycin Gene_Inactivation->Mutant_Verification Precursor_Feeding Culture Mutant Strain and Feed Picolinic Acid Analog Mutant_Verification->Precursor_Feeding Fermentation Incubate for Production Precursor_Feeding->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Purification_Analysis HPLC Purification and Structural Elucidation (NMR, MS) Extraction->Purification_Analysis

Caption: Workflow for generating Collismycin analogs via mutasynthesis.

Methodology:

  • Mutant Strain:

    • Utilize a mutant strain of Streptomyces sp. CS40 in which the gene encoding lysine 2-aminotransferase (involved in picolinic acid biosynthesis) has been inactivated.[1] This mutant is unable to produce Collismycin A unless supplemented with picolinic acid.

  • Precursor Feeding:

    • Prepare a seed culture of the mutant strain in a suitable medium (e.g., TSB).

    • Inoculate a production medium (e.g., R5A) with the seed culture.

    • Prepare a sterile stock solution of the desired picolinic acid analog (e.g., 4-methylpicolinic acid or 6-methylpicolinic acid).[1]

    • Add the picolinic acid analog to the culture at a final concentration of 0.1-1 mM at a specific time point (e.g., after 24 hours of growth).

  • Fermentation and Extraction:

    • Incubate the culture at 30°C with shaking for 5-7 days.

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the supernatant and the mycelium with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Purification and Characterization:

    • Redissolve the crude extract in a suitable solvent (e.g., methanol).

    • Purify the new Collismycin analogs from the crude extract using semi-preparative HPLC.

    • Characterize the structure of the purified analogs using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Synthesis Approaches

The chemical synthesis of this compound analogs relies on the construction of the core 2,2'-bipyridine scaffold, followed by the introduction of the desired functional groups. Various cross-coupling reactions and cyclization strategies can be employed to synthesize substituted 2,2'-bipyridines.

General Strategy for 2,2'-Bipyridine Core Synthesis

A common approach for the synthesis of unsymmetrically substituted 2,2'-bipyridines involves the coupling of two different pyridine derivatives.

Synthetic Pathway:

Pyridine_A Functionalized Pyridine A (e.g., Halopyridine) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) Pyridine_A->Coupling Pyridine_B Functionalized Pyridine B (e.g., Pyridineboronic acid) Pyridine_B->Coupling Bipyridine_Core Substituted 2,2'-Bipyridine Core Coupling->Bipyridine_Core Functional_Group_Mod Further Functional Group Manipulations Bipyridine_Core->Functional_Group_Mod Collismycin_Analog This compound Analog Functional_Group_Mod->Collismycin_Analog

Caption: General chemical synthesis strategy for this compound analogs.

Protocol: Suzuki Cross-Coupling for 2,2'-Bipyridine Synthesis

This protocol provides a general procedure for the synthesis of a 2,2'-bipyridine scaffold using a Suzuki cross-coupling reaction.

Methodology:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the halo-pyridine (1.0 eq.), the pyridine-boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

    • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution:

    • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for the required time (e.g., 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2,2'-bipyridine.

  • Further Modifications:

    • The synthesized 2,2'-bipyridine can be further modified to introduce the specific side chains and functional groups present in this compound analogs.

Quantitative Data on Collismycin Analogs

The biological activity of Collismycin analogs is a critical aspect of their evaluation. Key parameters include cytotoxicity against cancer cell lines and neuroprotective activity.

CompoundBiological ActivityCell Line/ModelQuantitative DataReference
Collismycin A CytotoxicityA549, HCT-116, MDA-MB-231IC₅₀ values not specified, but cytotoxic[2]
NeuroprotectionZebrafish model44% reduction in apoptosis at 1 µM[2]
Collismycin H CytotoxicityA549, HCT-116, MDA-MB-231IC₅₀ > 100 µM[2]
NeuroprotectionZebrafish model~60% reduction in apoptosis at 1 µM[2]
4-methyl-Collismycin A NeuroprotectionZebrafish modelHigher neuroprotective activity than Collismycin A[1]
6-methyl-Collismycin A NeuroprotectionZebrafish modelShowed neuroprotective activity[1]

Conclusion

The methods outlined in this document provide a comprehensive guide for the synthesis of this compound analogs. Both biosynthetic/mutasynthetic and chemical synthesis approaches offer powerful tools for generating novel derivatives with potentially improved therapeutic properties. The choice of method will depend on the desired modifications and the available resources. Careful characterization and biological evaluation of the synthesized analogs are essential for advancing the development of this promising class of natural products.

References

Application Notes and Protocols for Testing Collismycin B Glucocorticoid Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collismycin B is a non-steroidal compound identified as a novel inhibitor of the dexamethasone-glucocorticoid receptor binding.[1] This discovery presents a promising avenue for the development of new therapeutic agents that modulate the glucocorticoid receptor (GR) signaling pathway with potentially improved side-effect profiles compared to traditional steroidal drugs. These application notes provide detailed protocols for assays to characterize the inhibitory activity of this compound on the glucocorticoid receptor.

The glucocorticoid receptor is a ligand-activated transcription factor that plays a crucial role in a wide range of physiological processes, including metabolism, inflammation, and immune response. Upon binding to a ligand like cortisol or synthetic glucocorticoids, the receptor translocates from the cytoplasm to the nucleus, where it regulates the transcription of target genes. Inhibition of this pathway is a key mechanism for anti-inflammatory and immunosuppressive therapies.

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway of the glucocorticoid receptor begins with the binding of a glucocorticoid ligand to the GR, which resides in the cytoplasm in a complex with chaperone proteins. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the GR into the nucleus. Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby activating or repressing gene transcription.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Dexamethasone) GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active Hsp90 dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation CollismycinB This compound CollismycinB->GR_complex Inhibits Binding GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Gene Target Gene GRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Glucocorticoid Receptor Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

CompoundTargetAssay TypeIC50KiReference
This compound Glucocorticoid ReceptorCompetitive BindingNot AvailableNot Available[1]
DexamethasoneGlucocorticoid ReceptorCompetitive Binding~3-10 nMNot AvailableVaries by assay conditions
RU-486 (Mifepristone)Glucocorticoid ReceptorCompetitive Binding~1-5 nMNot AvailableVaries by assay conditions

Experimental Protocols

To characterize the inhibitory effects of this compound on the glucocorticoid receptor, a variety of in vitro assays can be employed. The following protocols describe three common methods: a competitive binding assay, a reporter gene assay, and a nuclear translocation assay.

Competitive Binding Assay using Fluorescence Polarization

This assay measures the ability of a test compound to compete with a fluorescently labeled glucocorticoid ligand for binding to the GR. Inhibition of binding results in a decrease in the fluorescence polarization signal.

Experimental Workflow:

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow A Prepare GR Protein and Fluorescent Ligand C Add GR and Fluorescent Ligand Mixture A->C B Add this compound (or control) at various concentrations to assay plate B->C D Incubate at Room Temperature C->D E Measure Fluorescence Polarization D->E F Calculate IC50 E->F

Caption: Workflow for a Glucocorticoid Receptor Competitive Binding Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock of purified recombinant human glucocorticoid receptor in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10% glycerol, 1 mM DTT).

    • Prepare a 2X stock of a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1) in the same assay buffer.

    • Prepare a serial dilution of this compound in assay buffer. Also, prepare positive (e.g., dexamethasone) and negative (vehicle) controls.

  • Assay Procedure:

    • Add 50 µL of the this compound serial dilutions or controls to the wells of a black, low-volume 384-well plate.

    • Prepare a 2X GR/fluorescent ligand mix and add 50 µL to each well.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GR-Mediated Reporter Gene Assay

This cell-based assay measures the functional consequence of GR activation or inhibition. Cells are transfected with a reporter gene (e.g., luciferase) under the control of a GRE. GR agonists will induce reporter gene expression, while antagonists like this compound will inhibit this induction.

Experimental Workflow:

Reporter_Assay_Workflow cluster_workflow Reporter Gene Assay Workflow A Seed cells expressing GR and a GRE-luciferase reporter B Treat cells with this compound (or control) at various concentrations A->B C Add a GR agonist (e.g., dexamethasone) B->C D Incubate for 18-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a Glucocorticoid Receptor Reporter Gene Assay.

Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293T or A549) that endogenously or exogenously expresses the human GR.

    • Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by a GRE promoter and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

    • Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and controls in cell culture medium.

    • Pre-incubate the cells with the this compound dilutions or controls for 1 hour.

    • Add a GR agonist, such as dexamethasone, at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubation and Lysis:

    • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

    • Remove the medium and lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement:

    • Add luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer.

    • If a normalization plasmid was used, measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

GR Nuclear Translocation Assay

This imaging-based assay visually determines the ability of a compound to inhibit the agonist-induced translocation of the GR from the cytoplasm to the nucleus.

Experimental Workflow:

Translocation_Assay_Workflow cluster_workflow Nuclear Translocation Assay Workflow A Seed cells expressing GFP-tagged GR B Treat with this compound (or control) A->B C Stimulate with a GR agonist B->C D Incubate for 1-2 hours C->D E Fix cells and stain nuclei (e.g., with DAPI) D->E F Image cells using fluorescence microscopy E->F G Quantify nuclear vs. cytoplasmic fluorescence F->G

Caption: Workflow for a Glucocorticoid Receptor Nuclear Translocation Assay.

Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing a fluorescently tagged GR (e.g., GFP-GR).

    • Plate the cells in a 96-well imaging plate and allow them to adhere.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or controls for 1 hour.

    • Add a GR agonist (e.g., dexamethasone) to induce GR translocation.

  • Incubation and Staining:

    • Incubate the cells for 1-2 hours at 37°C.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with a fluorescent nuclear stain like DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to quantify the fluorescence intensity of the GFP-GR in the nucleus and cytoplasm.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of translocation.

    • Plot this ratio against the this compound concentration to determine its inhibitory effect.

Conclusion

The assays described provide a comprehensive framework for characterizing the inhibitory activity of this compound on the glucocorticoid receptor. By employing a combination of binding, functional, and imaging-based assays, researchers can obtain a detailed understanding of the mechanism of action of this novel non-steroidal inhibitor, paving the way for its potential development as a therapeutic agent.

References

Experimental Design for Neuroprotective Studies of Collismycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the neuroprotective potential of Collismycin B, a novel non-steroidal inhibitor of the dexamethasone-glucocorticoid receptor.[1][2] The following protocols detail in vitro and in vivo experimental designs to assess its efficacy in mitigating neuronal damage, oxidative stress, and inflammation.

Introduction to this compound and its Neuroprotective Potential

This compound, a member of the bipyridyl family of natural products, has been identified as an inhibitor of glucocorticoid receptor binding.[2] While its direct neuroprotective effects are yet to be extensively studied, its structural analog, Collismycin A, has demonstrated neuroprotective activity against oxidative stress.[2][3] Furthermore, the modulation of glucocorticoid receptor signaling presents a promising avenue for neuroprotection, as excessive glucocorticoid activity can be detrimental in various neurological conditions.[4][5][6][7][8] This experimental design aims to elucidate the neuroprotective mechanism of this compound, focusing on its potential antioxidant and anti-inflammatory properties, possibly mediated through glucocorticoid receptor antagonism.

Proposed Signaling Pathway for this compound's Neuroprotective Action

We hypothesize that this compound exerts its neuroprotective effects through a dual mechanism: direct antioxidant activity and modulation of intracellular signaling pathways via glucocorticoid receptor (GR) antagonism. By binding to the GR, this compound may inhibit the translocation of the activated GR into the nucleus, thereby preventing the transcription of pro-inflammatory and pro-apoptotic genes. Concurrently, its chemical structure suggests potential for scavenging reactive oxygen species (ROS). This reduction in oxidative stress can lead to the activation of the Nrf2/ARE signaling pathway, a key regulator of endogenous antioxidant defenses.[9]

This compound Neuroprotective Pathway cluster_stress Cellular Stress cluster_collismycin This compound Action cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative Stress->ROS Inflammatory Stimuli Inflammatory Stimuli GR Glucocorticoid Receptor Inflammatory Stimuli->GR This compound This compound This compound->GR antagonizes This compound->ROS scavenges Pro-inflammatory Genes Pro-inflammatory Genes GR->Pro-inflammatory Genes activates Nrf2 Nrf2 ROS->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates Neuronal Survival Neuronal Survival Pro-inflammatory Genes->Neuronal Survival inhibits Antioxidant Enzymes->Neuronal Survival promotes

Figure 1: Proposed signaling pathway of this compound's neuroprotective action.

In Vitro Experimental Design

Cell Culture and Differentiation

The human neuroblastoma cell line SH-SY5Y is a widely used model for neuroprotective studies due to its ability to differentiate into a more mature neuronal phenotype.[10][11][12]

Protocol: SH-SY5Y Cell Culture and Differentiation

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[13]

  • Subculturing: Passage cells at 80-90% confluency using 0.25% trypsin-EDTA.[10]

  • Differentiation: To induce a neuronal phenotype, treat the cells with 10 µM retinoic acid in a low-serum (1% FBS) medium for 5-7 days.[12] Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.

Neurotoxicity Induction and this compound Treatment

To model neuronal injury, differentiated SH-SY5Y cells will be exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Protocol: Neurotoxicity Assay

  • Plating: Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Neurotoxin Exposure: Induce neurotoxicity by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the culture medium and incubate for another 24 hours.

  • Assessment: Evaluate cell viability, oxidative stress, and apoptosis using the assays described below.

In Vitro Endpoints and Assays
Parameter Assay Principle
Cell Viability MTT AssayMeasures the metabolic activity of viable cells, which reduces MTT to a colored formazan product.
Cytotoxicity LDH Release AssayMeasures the release of lactate dehydrogenase from damaged cells into the culture medium.
Oxidative Stress ROS MeasurementUses fluorescent probes like DCFH-DA or CellROX that become fluorescent upon oxidation by ROS.[14][15][16]
Antioxidant Enzyme ActivitySpectrophotometric assays to measure the activity of enzymes like superoxide dismutase (SOD) and catalase.
Apoptosis Caspase-3 Activity AssayMeasures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Annexin V/PI StainingDifferentiates between viable, apoptotic, and necrotic cells using flow cytometry.

Table 1: In Vitro Assays for Assessing Neuroprotection

In Vivo Experimental Design

Animal Model of Focal Cerebral Ischemia

The middle cerebral artery occlusion (MCAO) model in rats is a widely used and reliable model of stroke that mimics the pathophysiology of ischemic brain injury in humans.[17][18][19][20][21]

Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[19]

    • Ligate the distal ECA and the CCA.[17][19]

    • Insert a silicone-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[17][19][21]

    • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • This compound Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) intraperitoneally at the time of reperfusion.

  • Sham Control: Perform the same surgical procedure without occluding the MCA.

In Vivo Endpoints and Assays
Parameter Assay Timeline
Neurological Deficit Neurological Scoring24 and 48 hours post-MCAO
Infarct Volume TTC Staining48 hours post-MCAO
Oxidative Stress Malondialdehyde (MDA) Assay48 hours post-MCAO
Superoxide Dismutase (SOD) Activity48 hours post-MCAO
Inflammation ELISA for TNF-α and IL-648 hours post-MCAO

Table 2: In Vivo Assays for Assessing Neuroprotection

Protocol: ELISA for TNF-α and IL-6 in Brain Tissue

  • Tissue Homogenization: At 48 hours post-MCAO, euthanize the rats and collect the ischemic brain hemisphere. Homogenize the tissue in a lysis buffer containing protease inhibitors.[22]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for rat TNF-α and IL-6.[23][24][25][26]

    • Add standards and samples to the antibody-coated microplate and incubate.

    • Wash the plate and add the detection antibody.

    • Add the substrate and stop solution, and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 3: Example Data Table for In Vitro Cell Viability (MTT Assay)

Treatment GroupConcentrationCell Viability (% of Control)
Control-100 ± 5.2
H₂O₂100 µM45.3 ± 3.8
H₂O₂ + this compound0.1 µM58.7 ± 4.1
H₂O₂ + this compound1 µM72.1 ± 5.5
H₂O₂ + this compound10 µM85.4 ± 4.9

Table 4: Example Data Table for In Vivo Infarct Volume and Neurological Score

Treatment GroupDose (mg/kg)Infarct Volume (%)Neurological Score
Sham-00
MCAO + Vehicle-35.2 ± 4.13.5 ± 0.5
MCAO + this compound128.7 ± 3.52.8 ± 0.4
MCAO + this compound519.5 ± 2.91.9 ± 0.3
MCAO + this compound1012.3 ± 2.11.2 ± 0.2

Experimental Workflow Visualization

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A SH-SY5Y Cell Culture & Differentiation C This compound Treatment A->C B Neurotoxicity Induction (H₂O₂ or 6-OHDA) D Assessment of: - Cell Viability - Oxidative Stress - Apoptosis B->D C->B E MCAO Rat Model F This compound Treatment E->F G Assessment of: - Neurological Deficit - Infarct Volume - Oxidative Stress - Inflammation F->G

Figure 2: Overall experimental workflow for assessing the neuroprotective effects of this compound.

Conclusion

This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The combination of in vitro and in vivo models, along with a multi-faceted assessment of cellular and molecular endpoints, will enable a thorough characterization of its therapeutic potential and mechanism of action. The detailed protocols and data presentation guidelines are intended to ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals in the field of neuroprotection.

References

Application Notes and Protocols for the Quantification of Colistin B in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query specified "Collismycin B." However, a thorough review of scientific literature indicates that this may be a typographical error for "Colistin B," a primary component of the antibiotic Colistin. Colistin is a multicomponent polypeptide antibiotic, with Colistin A and Colistin B being its main constituents.[1] This document will, therefore, focus on the techniques for quantifying Colistin B .

These application notes provide detailed methodologies for the quantitative analysis of Colistin B in biological samples, targeting researchers, scientists, and professionals in drug development. The primary technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Colistin B in different biological matrices.

Table 1: Quantitative Parameters for Colistin B in Human Plasma

Lower Limit of Quantification (LLOQ) (ng/mL)Linearity Range (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)Sample Preparation MethodReference
12.015 - 3000Acceptable (not specified)Acceptable (not specified)Solid-Phase Extraction (SPE)[1]
10.5Not Specified<6.2%<+/-12.6%Protein Precipitation[3]
1363 - 8000 (as total colistin)<15%Within ±15%Zinc Acetate Precipitation & SPE[4]
500 (as total colistin)500 - 20000 (as total colistin)AcceptableAcceptableNot Specified[5]
50 (as total colistin)50 - 10000 (as total colistin)≤9.9%-4.7% to 3.0%Solid-Phase Extraction (SPE)[6][7]

Table 2: Quantitative Parameters for Colistin B in Other Biological Matrices

MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)Sample Preparation MethodReference
Human Urine9.015 - 3000Acceptable (not specified)Acceptable (not specified)Solid-Phase Extraction (SPE)[1]
Culture Medium13.2Not Specified<11.4%<+/-8.1%Protein Precipitation[3]
Chicken Muscle50 µg/kg (LOQ)Not SpecifiedNot SpecifiedNot SpecifiedAcidified Methanol Extraction[8]
Chicken Egg50 µg/kg (LOQ)Not SpecifiedNot SpecifiedNot SpecifiedAcidified Methanol Extraction[8]

Experimental Protocols

Below are detailed protocols for sample preparation and LC-MS/MS analysis for the quantification of Colistin B.

Protocol 1: Sample Preparation via Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[3]

Materials:

  • Human plasma or culture medium samples

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • 0.03% Trifluoroacetic Acid (TFA) in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or culture medium into a microcentrifuge tube.

  • Add a suitable internal standard (e.g., Polymyxin B).

  • Add 200 µL of ACN containing 0.1% TFA to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with an equal volume of 0.03% TFA in water.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects and improving sensitivity.[1][6][7]

Materials:

  • Human plasma or urine samples

  • C18 SPE cartridges (e.g., Oasis HLB)

  • Methanol with 0.1% formic acid (Elution solution)

  • Water with 0.1% formic acid (Washing solution)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Pre-treat Sample: Pipette 200 µL of plasma into a tube. Add a suitable internal standard.

  • Condition Cartridge: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove interfering substances.

  • Dry: Dry the cartridge under vacuum for 5 minutes.

  • Elute: Elute Colistin B and the internal standard with 1 mL of methanol containing 0.1% formic acid.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase.

  • The sample is now ready for injection.

LC-MS/MS Analysis Protocol

The following are typical instrument conditions for the analysis of Colistin B.

Table 3: LC-MS/MS Instrument Parameters

ParameterSettingReference
Liquid Chromatography
LC SystemAcquity UPLC-MS/MS system or equivalent[1]
ColumnWaters Acquity UPLC C18 (4.6 x 150 mm, 3.5 µm) or Atlantis dC18 (2.1 x 100 mm, 3 µm)[1][6][7]
Mobile Phase AWater with 0.1% or 0.2% Formic Acid[5][6][7]
Mobile Phase BAcetonitrile with 0.1% or 0.2% Formic Acid[5][6][7]
GradientIsocratic: 30% B or 50% B[5][6][7]
Flow Rate0.2 mL/min[5][6][7]
Injection Volume10 µL
Column TemperatureRoom Temperature or 40°C[6][7]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[3][5]
Scan TypeMultiple Reaction Monitoring (MRM)[1][5]
MRM Transition (Positive)m/z 578.7 → 101.3[6][7][9]
MRM Transition (Positive)m/z 386.2 → 101.0[1]
MRM Transition (Negative)m/z 1153.7 → 1065.6[3]
Internal Standard (Polymyxin B1)m/z 602.4 → 241.1 (Positive)[1]
Source Temperature120°C - 150°C[6][7]
Desolvation Temperature350°C[6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (ACN + TFA) Add_IS->Protein_Precipitation Method 1 SPE Solid-Phase Extraction (C18 Cartridge) Add_IS->SPE Method 2 Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation & Reconstitution SPE->Evaporate Final_Extract Final Extract Centrifuge->Final_Extract Evaporate->Final_Extract LC_Separation Liquid Chromatography (C18 Column) Final_Extract->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for Colistin B quantification in biological samples.

Mechanism of Action of Colistin

mechanism_of_action cluster_membrane Gram-Negative Bacterial Cell Wall Outer_Membrane Outer Membrane (with LPS) Inner_Membrane Inner (Cytoplasmic) Membrane LPS Lipopolysaccharide (LPS) (Anionic Phosphate Groups) Displacement Displacement of Divalent Cations LPS->Displacement Divalent_Cations Mg²⁺ & Ca²⁺ Colistin Colistin (Cationic) Colistin->Displacement Electrostatic Interaction Displacement->Divalent_Cations releases Disruption Outer Membrane Disruption Displacement->Disruption Permeability Increased Permeability Disruption->Permeability Permeability->Inner_Membrane affects Leakage Leakage of Intracellular Contents Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of action of Colistin on Gram-negative bacteria.

References

Application Notes and Protocols for Evaluating Collismycin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collismycin B is a member of the 2,2'-bipyridyl family of natural products, a class of compounds known for a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects.[1] Its structural analog, Collismycin A, has demonstrated antiproliferative activity against several human cancer cell lines, such as A549 (lung), HCT116 (colon), and HeLa (cervical).[2][3] The cytotoxic effects of Collismycin A are linked to its ability to chelate iron, thereby disrupting cellular iron homeostasis.[2][3] Iron chelation is a known mechanism for inducing apoptotic cell death through the activation of mitochondrial caspase pathways.[4][5][6]

Given the therapeutic potential of this class of compounds, a thorough in vitro evaluation of the cytotoxicity of this compound is a critical step in preclinical assessment. These application notes provide a comprehensive suite of cell-based assays to quantify the cytotoxic and pro-apoptotic effects of this compound. The protocols detailed below are designed for a 96-well plate format, suitable for medium- to high-throughput screening.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves initial cell culture and treatment, followed by a panel of assays to measure cell viability, membrane integrity, and apoptosis induction.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HCT116, HeLa) cell_seeding 3. Seed Cells in 96-Well Plates cell_culture->cell_seeding compound_prep 2. This compound Preparation (Serial Dilutions) treatment 4. Treat Cells with this compound (24, 48, 72 hours) compound_prep->treatment cell_seeding->treatment mtt_assay 5a. MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay 5c. Caspase-Glo 3/7 Assay (Apoptosis) treatment->caspase_assay data_acq 6. Data Acquisition (Plate Reader) mtt_assay->data_acq ldh_assay->data_acq caspase_assay->data_acq ic50_calc 7. IC50 Calculation & Statistical Analysis data_acq->ic50_calc results 8. Report Generation ic50_calc->results

Caption: Experimental workflow for this compound cytotoxicity testing.

Key Experimental Protocols

Herein are detailed protocols for three fundamental cell-based assays to evaluate the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line (e.g., A549, HCT116, HeLa)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Assay for Cytotoxicity (Membrane Integrity)

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11]

Materials:

  • LDH Cytotoxicity Assay Kit

  • Treated cell culture supernatants

  • 96-well clear flat-bottom plates

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Set up control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[12]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, referencing the spontaneous and maximum release controls.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13][14][15]

Materials:

  • Caspase-Glo® 3/7 Assay System

  • Treated cells in 96-well white-walled plates

  • Positive control for apoptosis (e.g., staurosporine)

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol (steps 1-4).

  • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison of this compound's effects across different cell lines and time points.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineTreatment Duration (hours)IC₅₀ (µM)
A549 (Lung)24
48
72
HCT116 (Colon)24
48
72
HeLa (Cervical)24
48
72

Table 2: LDH Release in Response to this compound Treatment (at 48 hours)

Cell LineThis compound Conc. (µM)% Cytotoxicity (LDH Release)
A5490.1
1.0
10.0
HCT1160.1
1.0
10.0
HeLa0.1
1.0
10.0

Table 3: Caspase-3/7 Activation by this compound (at 24 hours)

Cell LineThis compound Conc. (µM)Fold Increase in Caspase-3/7 Activity
A5490.1
1.0
10.0
HCT1160.1
1.0
10.0
HeLa0.1
1.0
10.0

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Based on the known iron-chelating properties of the related compound Collismycin A, a plausible mechanism for this compound-induced cytotoxicity is the initiation of the intrinsic (mitochondrial) apoptotic pathway. Iron chelation can lead to mitochondrial dysfunction and the activation of a caspase cascade.[4][5]

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular collismycin_b This compound iron_chelation Intracellular Iron Chelation collismycin_b->iron_chelation Enters Cell mitochondria Mitochondrial Dysfunction iron_chelation->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothesized iron chelation-mediated apoptotic pathway.

References

Application Notes and Protocols for the HPLC Analysis of Collismycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Collismycin B using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of established and validated analytical methods for this compound in published literature, this guide offers a starting point for method development, drawing upon information available for the closely related Collismycin A and general chromatographic principles for 2,2'-bipyridyl compounds.

Introduction to this compound

This compound is a member of the 2,2'-bipyridyl family of natural products, known for its diverse biological activities, including antibacterial and cytotoxic properties.[1] Accurate and reliable analytical methods are crucial for its study in various research and development phases, from fermentation and purification to formulation and quality control. HPLC is a powerful technique for the separation, identification, and quantification of such compounds.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental for developing a suitable HPLC method. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₃N₃O₂S[1]
Molecular Weight275.326 g/mol [1]
CAS Number158792-25-7[1]
SolubilitySoluble in ethanol, methanol, DMF, and DMSO.[2]

Proposed HPLC Method for this compound Analysis

Based on the analysis of the structurally similar Collismycin A and general principles of reversed-phase chromatography, the following starting conditions are proposed for the analysis of this compound.

Chromatographic Conditions
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Start with a scouting gradient of 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis Detector at 254 nm and/or 310 nm
Injection Volume 10 µL

Rationale: A C18 column is a good starting point for moderately polar compounds like this compound. A water/acetonitrile mobile phase with TFA as an ion-pairing agent is often effective for improving peak shape of nitrogen-containing compounds.[3] A gradient elution is recommended to ensure the elution of the compound of interest and any potential impurities with good resolution.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or DMSO in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the matrix. A general protocol for a relatively clean sample is provided below.

  • Extraction: If this compound is in a solid matrix, extract it with a suitable solvent in which it is soluble (e.g., methanol).

  • Centrifugation/Filtration: Centrifuge the extract to pellet any insoluble material. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before injection.

HPLC System Setup and Operation
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared standard solutions in increasing order of concentration.

    • Inject the prepared sample solutions.

    • Inject a standard solution periodically to check for system suitability and retention time stability.

  • Data Acquisition: Acquire data for the entire run, monitoring the absorbance at the selected wavelength(s).

Data Presentation and Analysis

Quantitative data should be organized for clarity and easy comparison.

Calibration Curve Data
Concentration (µg/mL)Retention Time (min)Peak Area
1
5
10
25
50
100

Instructions: Plot Peak Area vs. Concentration to generate a calibration curve. Determine the linearity (R²) of the curve.

Sample Analysis Data
Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
Sample 1
Sample 2
...

Instructions: Use the equation from the calibration curve to calculate the concentration of this compound in the unknown samples.

Visualizations

HPLC Method Development Workflow

The following diagram illustrates a typical workflow for developing and optimizing an HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Define_Objectives Define Analytical Objectives Gather_Info Gather Analyte Information Define_Objectives->Gather_Info Select_Mode Select HPLC Mode (e.g., Reversed-Phase) Gather_Info->Select_Mode Initial_Conditions Select Initial Conditions (Column, Mobile Phase, Detector) Select_Mode->Initial_Conditions Scouting_Gradient Run Scouting Gradient Initial_Conditions->Scouting_Gradient Optimize_Gradient Optimize Gradient Profile Scouting_Gradient->Optimize_Gradient Optimize_MP Optimize Mobile Phase (pH, Additives) Optimize_Gradient->Optimize_MP Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Validate_Method Validate Method (Linearity, Accuracy, Precision, etc.) Optimize_Temp->Validate_Method Final_Protocol Finalize Analytical Protocol Validate_Method->Final_Protocol

Caption: A logical workflow for HPLC method development.

Analytical Workflow for this compound Quantification

This diagram outlines the key steps in the routine analysis of this compound.

Analytical_Workflow Sample_Prep Sample Preparation (Extraction, Filtration) Data_Acquisition Data Acquisition (Injection & Run) Sample_Prep->Data_Acquisition Standard_Prep Standard Preparation (Stock & Working Solutions) Calibration Calibration Curve Generation Standard_Prep->Calibration HPLC_Setup HPLC System Setup & Equilibration HPLC_Setup->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Peak_Integration->Calibration Quantification Quantification of This compound Peak_Integration->Quantification Calibration->Quantification Report Reporting Results Quantification->Report

Caption: A streamlined workflow for this compound analysis.

References

Application Notes and Protocols for Mutasynthesis of Novel Collismycin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the generation of novel Collismycin B derivatives through mutasynthesis. This technique leverages the biosynthetic machinery of a genetically engineered strain of Streptomyces sp. CS40 to incorporate synthetic precursor analogs, leading to the production of new bioactive compounds. The primary focus of this protocol is the generation of derivatives based on the well-established methods for Collismycin A, which are directly applicable due to structural similarities.

Introduction to this compound and Mutasynthesis

This compound belongs to the 2,2'-bipyridyl family of natural products, which are hybrid polyketide-nonribosomal peptides. These compounds have garnered interest for their diverse biological activities, including potential neuroprotective effects. Mutasynthesis is a powerful technique that combines chemical synthesis and biosynthesis to create novel natural product analogs. The process involves genetically blocking the biosynthesis of a natural precursor in a microorganism and then supplying synthetic analogs of that precursor to be incorporated into the final product.

In the case of Collismycin biosynthesis, a key precursor is picolinic acid, which is derived from L-lysine. By inactivating the gene responsible for the conversion of lysine to picolinic acid, a mutant strain is created that is unable to produce Collismycins. However, production can be rescued by feeding picolinic acid to the culture. This provides a platform to introduce structurally modified picolinic acid analogs, which are then processed by the remaining biosynthetic enzymes to generate novel Collismycin derivatives.

Experimental Data Summary

The following tables summarize the quantitative data obtained from mutasynthesis experiments to generate derivatives of Collismycin A, a structurally related compound. These data serve as a benchmark for the expected outcomes when applying similar methodologies to this compound.

Table 1: Mutasynthesized Collismycin Derivatives and Their Biological Activity

CompoundPrecursor FedModificationNeuroprotective Activity (% reduction in apoptotic cells at 1 µM)Cytotoxicity (IC50 against A549, HCT116, MDA-MB-231 cell lines)
Collismycin A (Parent)Picolinic AcidNone44%[1]-
4-Methyl-Collismycin A4-Methyl-picolinic acidMethyl group at C-4 of the first pyridine ringEffective neuroprotective actionNot reported
6-Methyl-Collismycin A6-Methyl-picolinic acidMethyl group at C-6 of the first pyridine ringHigher than Collismycin ANot reported
Collismycin HVia insertional inactivation & biocatalysisModification on the second pyridine ring~60%[1]>100 µM[1]

Table 2: Characterization Data for Novel Collismycin Derivatives

CompoundMolecular FormulaHR-MS (m/z)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
4-Methyl-Collismycin A C₁₄H₁₅N₃O₂S[M+H]⁺ calculated: 290.0963, found: 290.0958Data not available in search resultsData not available in search results
6-Methyl-Collismycin A C₁₄H₁₅N₃O₂S[M+H]⁺ calculated: 290.0963, found: 290.0965Data not available in search resultsData not available in search results

Note: Detailed spectroscopic data for the methylated derivatives were not available in the searched literature.

Experimental Protocols

Protocol 1: Generation of the Streptomyces sp. CS40 ΔclmI Mutant

This protocol describes the inactivation of the clmI gene, which encodes a lysine 2-aminotransferase, the enzyme responsible for the initial step in picolinic acid biosynthesis.

1. Plasmid Construction:

  • A gene replacement cassette is constructed using a suitable E. coli-Streptomyces shuttle vector, such as pKC1139.

  • Flanking regions (approximately 1.5-2 kb each) upstream and downstream of the clmI gene are amplified from Streptomyces sp. CS40 genomic DNA by PCR.

  • An antibiotic resistance cassette (e.g., apramycin resistance) is cloned between the two flanking regions in the shuttle vector.

2. Transformation of Streptomyces sp. CS40

  • The constructed plasmid is introduced into E. coli ET12567/pUZ8002 for demethylation.

  • Intergeneric conjugation is performed between the E. coli donor strain and Streptomyces sp. CS40 spores.

    • Grow E. coli to mid-log phase in LB medium with appropriate antibiotics.

    • Prepare a dense spore suspension of Streptomyces sp. CS40.

    • Mix the E. coli and Streptomyces spores and plate on a suitable medium (e.g., SFM) and incubate.

    • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid) to select against the E. coli donor and the antibiotic for the resistance cassette (e.g., apramycin) to select for exconjugants.

3. Selection of Double Crossover Mutants:

  • Primary exconjugants (single crossover events) are selected based on resistance to the antibiotic marker on the vector.

  • To select for double crossover events, single colonies are propagated on non-selective medium for several rounds to facilitate the second crossover event.

  • Progeny are then screened for the desired phenotype (e.g., apramycin resistant, vector antibiotic sensitive) and confirmed by PCR and Southern blot analysis to verify the deletion of the clmI gene.

Protocol 2: Fermentation and Precursor Feeding for Mutasynthesis

1. Fermentation Medium:

  • A suitable production medium for Collismycin, such as R5A medium, is used. The composition should be optimized for the mutant strain.

2. Inoculum Preparation:

  • A two-stage seed culture is recommended.

  • A primary seed culture is grown from a spore suspension in a suitable vegetative medium (e.g., TSB) for 2-3 days.

  • A secondary seed culture is inoculated from the primary culture and grown for another 1-2 days.

3. Production Fermentation:

  • The production medium is inoculated with the secondary seed culture (e.g., 5% v/v).

  • Fermentation is carried out in baffled flasks or a bioreactor at an appropriate temperature (e.g., 28-30°C) with agitation (e.g., 200-250 rpm).

4. Precursor Feeding:

  • The picolinic acid analog (e.g., 4-methyl-picolinic acid or 6-methyl-picolinic acid) is dissolved in a suitable solvent (e.g., DMSO or water).

  • The precursor solution is filter-sterilized and added to the fermentation culture.

  • The optimal time of addition is typically after the initial growth phase, around 24-48 hours post-inoculation.

  • The final concentration of the fed precursor should be optimized, with typical starting ranges being 0.1-1 mM.

Protocol 3: Extraction and Purification of Collismycin Derivatives

1. Extraction:

  • After a suitable fermentation period (e.g., 5-7 days), the culture broth is harvested.

  • The mycelium is separated from the supernatant by centrifugation or filtration.

  • The supernatant is extracted with an organic solvent such as ethyl acetate or butanol.

  • The mycelium can also be extracted with a polar organic solvent like acetone or methanol to recover any intracellular product.

2. Purification:

  • The crude extract is concentrated under reduced pressure.

  • The residue is subjected to chromatographic purification.

  • A combination of techniques such as silica gel chromatography, size-exclusion chromatography (e.g., Sephadex LH-20), and preparative or semi-preparative HPLC is used to isolate the pure derivatives.

3. Structure Elucidation:

  • The structure of the purified compounds is determined using standard spectroscopic techniques, including:

    • High-Resolution Mass Spectrometry (HR-MS): To determine the elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.

Visualizations

Mutasynthesis_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation & Feeding cluster_dsp Downstream Processing Wild-type S. sp. CS40 Wild-type S. sp. CS40 ΔclmI Mutant ΔclmI Mutant Wild-type S. sp. CS40->ΔclmI Mutant Gene Replacement of lysine 2-aminotransferase Fermentation of\nΔclmI Mutant Fermentation of ΔclmI Mutant Extraction Extraction Fermentation of\nΔclmI Mutant->Extraction Picolinic Acid Analog Picolinic Acid Analog Picolinic Acid Analog->Fermentation of\nΔclmI Mutant Precursor Feeding Purification Purification Extraction->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Novel Collismycin Derivative Novel Collismycin Derivative Structure Elucidation->Novel Collismycin Derivative

Caption: Mutasynthesis workflow for generating novel Collismycin derivatives.

Biosynthetic_Pathway L-Lysine L-Lysine Picolinic Acid Picolinic Acid L-Lysine->Picolinic Acid clmI (Lysine 2-aminotransferase) Mutant_Block Mutant_Block L-Lysine->Mutant_Block PKS-NRPS Machinery PKS-NRPS Machinery Picolinic Acid->PKS-NRPS Machinery Incorporation Collismycin Core Collismycin Core PKS-NRPS Machinery->Collismycin Core This compound This compound Collismycin Core->this compound Tailoring Steps Mutant_Block->Picolinic Acid Blocked in ΔclmI mutant Picolinic Acid Analog Picolinic Acid Analog Picolinic Acid Analog->PKS-NRPS Machinery Mutasynthetic Incorporation

Caption: Simplified biosynthetic pathway of Collismycin and the mutasynthetic block.

References

Application Notes and Protocols for Testing Collismycin B Neuroprotective Effects in Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing zebrafish larvae as an in vivo model to investigate the potential neuroprotective properties of Collismycin B. The protocols detailed below outline methods for inducing neurotoxicity, administering treatment, and evaluating neuroprotective efficacy through behavioral, cellular, and biochemical assays.

Introduction to Zebrafish as a Model for Neuroprotection Studies

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying neurodegenerative diseases and screening for neuroprotective compounds.[1][2] Its genetic tractability, rapid ex utero development, and optical transparency of embryos and larvae allow for non-invasive, real-time imaging of neuronal development and degeneration.[1][3][4] The conservation of fundamental neurochemical pathways and high genetic homology with humans make zebrafish a relevant and efficient model for translational research.[1][2][5]

Chemical induction of neurodegeneration, for instance using 1-methyl-4-phenylpyridinium (MPP+), can replicate key pathological features of neurodegenerative disorders like Parkinson's disease in zebrafish larvae.[6][7][8] These features include reduced locomotor activity and loss of dopaminergic neurons, providing a robust system to test the efficacy of potential neuroprotective agents like this compound.[6][7]

Experimental Workflow for Assessing this compound Neuroprotection

The overall experimental design involves inducing neurodegeneration in zebrafish larvae and subsequently treating them with this compound. The neuroprotective effects are then quantified using a battery of assays.

experimental_workflow cluster_setup Experimental Setup cluster_assessment Neuroprotection Assessment (96-120 hpf) cluster_analysis Data Analysis zebrafish_embryos Zebrafish Embryos (24 hpf) mpp_exposure MPP+ Exposure (Induction of Neurodegeneration) zebrafish_embryos->mpp_exposure collismycin_b_treatment This compound Treatment Groups (Different Concentrations) mpp_exposure->collismycin_b_treatment controls Control Groups (Vehicle, MPP+ only) mpp_exposure->controls behavioral_assays Behavioral Assays (Locomotor Activity) collismycin_b_treatment->behavioral_assays cellular_assays Cellular Assays (Neuronal Viability, Apoptosis) collismycin_b_treatment->cellular_assays biochemical_assays Biochemical Assays (Oxidative Stress Markers) collismycin_b_treatment->biochemical_assays controls->behavioral_assays controls->cellular_assays controls->biochemical_assays data_quantification Data Quantification and Statistical Analysis behavioral_assays->data_quantification cellular_assays->data_quantification biochemical_assays->data_quantification signaling_pathway cluster_stress Cellular Stress cluster_collismycin This compound Action cluster_outcome Cellular Outcome mpp_plus MPP+ mitochondrial_dysfunction Mitochondrial Dysfunction mpp_plus->mitochondrial_dysfunction ros Increased ROS Production anti_apoptotic Inhibition of Pro-Apoptotic Factors (e.g., Bax) apoptosis Apoptosis ros->apoptosis induces neuronal_survival Neuronal Survival mitochondrial_dysfunction->ros collismycin_b This compound antioxidant_response Enhanced Antioxidant Response (e.g., Nrf2 pathway) collismycin_b->antioxidant_response collismycin_b->anti_apoptotic antioxidant_response->ros reduces anti_apoptotic->apoptosis inhibits

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Collismycin B Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of Collismycin B from Streptomyces fermentation. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the production of this valuable secondary metabolite.

Troubleshooting Guide

This guide addresses specific issues that may arise during your Streptomyces fermentation experiments for this compound production.

Q1: Low or no yield of this compound is observed in the fermentation broth.

A1: Several factors could contribute to low or negligible yields of this compound. Consider the following troubleshooting steps:

  • Media Composition: The composition of your fermentation medium is critical. High concentrations of iron have been shown to inhibit this compound biosynthesis by repressing the transcription of the activator gene clmR2.[1][2] Ensure your medium has an appropriate iron concentration. Additionally, the carbon and nitrogen sources can significantly impact secondary metabolite production.[3][4]

  • Genetic Regulation: The biosynthesis of this compound is tightly regulated by pathway-specific genes. The gene clmR1 acts as a repressor, while clmR2 is an activator.[1][2] Inactivation of clmR1 or overexpression of clmR2 has been demonstrated to increase production.[1][2] Verify the genetic integrity of your Streptomyces strain and consider genetic engineering approaches if feasible.

  • Fermentation Parameters: Suboptimal fermentation conditions such as pH, temperature, aeration, and inoculum size can adversely affect yield. The optimal pH for many Streptomyces fermentations is around 6.5.[5][6] Ensure your fermentation parameters are optimized for your specific strain.

  • Silent Gene Clusters: Many biosynthetic gene clusters in Streptomyces are poorly expressed under standard laboratory conditions.[7][8][9] Consider strategies to activate these "silent" gene clusters, such as co-cultivation or the use of elicitors.[7]

Q2: The Streptomyces culture is growing well, but this compound production does not initiate.

A2: This is a common issue in secondary metabolite production, which is often growth-phase dependent.[7]

  • Growth Phase: Secondary metabolite production in Streptomyces typically occurs during the stationary phase of growth, not the logarithmic growth phase.[7][10] Ensure your fermentation is running long enough to allow the culture to enter the stationary phase.

  • Nutrient Limitation: The onset of secondary metabolism can be triggered by the depletion of certain nutrients.[11] An overly rich medium may support excellent growth but suppress the production of secondary metabolites.

  • Regulatory Signals: The transition to secondary metabolism is controlled by complex regulatory networks, including signaling molecules.[11][12] Issues with these signaling pathways can uncouple growth from secondary metabolite production.

Q3: Contamination is frequently observed in the fermentation cultures.

A3: Streptomyces are relatively slow-growing bacteria, making them susceptible to contamination by faster-growing microorganisms like E. coli or Bacillus species.[13][14]

  • Aseptic Technique: Strict aseptic technique is paramount during all stages of media preparation, inoculation, and sampling.[13][15]

  • Sterilization: Ensure that your fermentation medium and all equipment are properly sterilized. It is advisable to periodically validate the effectiveness of your autoclave.[14]

  • Inoculum Purity: Always start with a pure, single-colony isolate of your Streptomyces strain. Regularly check the purity of your seed cultures.[15]

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

A1: this compound is a hybrid polyketide-nonribosomal peptide secondary metabolite. Its biosynthesis begins with the conversion of L-lysine to picolinic acid.[16] This is followed by the action of a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system to assemble the core structure, which then undergoes further modifications to yield the final this compound molecule.[16] The biosynthetic gene cluster contains all the necessary enzymes for this process.[16]

Q2: How can I genetically engineer my Streptomyces strain to improve this compound yield?

A2: Genetic engineering offers a powerful approach to enhance production. Based on the known regulatory pathway, two key strategies are:

  • Overexpression of the Activator: The gene clmR2 is a positive regulator of the this compound biosynthetic gene cluster. Overexpressing this gene has been shown to lead to a fourfold increase in production.[1]

  • Inactivation of the Repressor: The gene clmR1 negatively regulates the biosynthesis. Inactivating this gene can lead to a moderate increase in yield and an earlier onset of production.[1]

Various genetic tools and techniques are available for the manipulation of Streptomyces, including PCR-targeting based gene disruption and the use of expression vectors.[17][18]

Q3: What are the key media components and fermentation parameters to consider for optimization?

A3: Optimizing the fermentation medium and conditions is a crucial step for improving yield.

  • Carbon and Nitrogen Sources: Glucose, corn starch, and soybean meal are commonly used and have been shown to be significant factors in the production of other Streptomyces secondary metabolites.[3][5]

  • Minerals and pH: The concentration of metal ions, particularly iron, must be carefully controlled as high levels inhibit this compound production.[1] The initial pH of the medium should be optimized, with a typical starting point around 6.5-7.2.[3][5]

  • Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient oxygen for growth and secondary metabolite production.[6][19] Optimizing agitation and aeration rates in a bioreactor is essential for maintaining adequate dissolved oxygen levels.[6]

Q4: What is precursor feeding and can it be used for this compound?

A4: Precursor feeding is a strategy to enhance the production of a secondary metabolite by supplying the fermentation with one of its biosynthetic building blocks.[20] Since L-lysine is a known precursor for the picolinic acid moiety of this compound, feeding L-lysine into the fermentation could potentially increase the yield.[16][21] The optimal concentration and feeding time would need to be determined experimentally.

Quantitative Data Summary

StrategyTargetOrganismFold Increase in YieldReference
Genetic Engineering Overexpression of clmR2 (activator)Streptomyces sp. CS404-fold[1]
Inactivation of clmR1 (repressor)Streptomyces sp. CS40Moderate Increase[1]
Media Optimization Optimized Glucose, Corn Starch, Soybean Meal, CaCO3Streptomyces sp. 891-B61.6-fold[5]
Optimized Corn Starch, Glucose, (NH4)2SO4Streptomyces ahygroscopicus ΔnysB5.5-fold[22]
Process Engineering Dynamic degradation of triacylglycerolsStreptomyces coelicolor A3(2)1.9-fold[23]

Experimental Protocols

Media Optimization using Response Surface Methodology (RSM)

This protocol outlines a general approach to optimizing the fermentation medium for this compound production.

  • Initial Screening (One-Factor-at-a-Time):

    • Establish a baseline fermentation medium (e.g., GSS medium: 10 g/L soluble starch, 20 g/L glucose, 25 g/L soybean meal, 1 g/L beef extract, 4 g/L yeast extract, 2 g/L NaCl, 0.25 g/L K2HPO4, and 2 g/L CaCO3, pH 7.2).[3]

    • Systematically vary the concentration of individual components (e.g., glucose, soybean meal, iron source) while keeping others constant to identify the factors with the most significant impact on this compound yield.

  • Response Surface Methodology (RSM):

    • Select the most influential factors identified in the initial screening.

    • Perform the fermentations and measure the this compound yield for each experimental condition.

    • Use statistical software to fit the data to a polynomial model and generate response surface plots to visualize the relationship between the factors and the yield.

Genetic Manipulation: Overexpression of the clmR2 Activator Gene

This protocol provides a general workflow for overexpressing the clmR2 gene in Streptomyces.

  • Gene Amplification and Cloning:

    • Amplify the clmR2 gene from the genomic DNA of your Streptomyces strain using PCR with primers that add suitable restriction sites.

    • Clone the amplified clmR2 gene into an appropriate E. coli-Streptomyces shuttle expression vector under the control of a strong, constitutive promoter.

  • Transformation into Streptomyces:

    • Introduce the expression vector into the Streptomyces host strain via protoplast transformation or intergeneric conjugation from E. coli.[25]

  • Selection and Verification of Transformants:

    • Select for transformants on an appropriate antibiotic-containing medium.

    • Verify the presence of the expression vector and the clmR2 insert in the transformants by PCR and/or restriction digestion.

  • Fermentation and Yield Analysis:

    • Cultivate the engineered strain and the wild-type strain under identical fermentation conditions.

    • Quantify the this compound yield from both strains to confirm the effect of clmR2 overexpression.

Visualizations

G cluster_pathway This compound Biosynthesis Pathway Lysine L-Lysine Picolinic_Acid Picolinic Acid Lysine->Picolinic_Acid Biosynthetic Enzymes PKS_NRPS PKS/NRPS Machinery Picolinic_Acid->PKS_NRPS Core_Structure Collismycin Core Structure PKS_NRPS->Core_Structure Assembly Collismycin_B This compound Core_Structure->Collismycin_B Modifications

Caption: Simplified biosynthetic pathway of this compound.

G cluster_regulation Regulatory Cascade for this compound Production Iron High Iron Concentration ClmR2 ClmR2 (Activator) Iron->ClmR2 Represses transcription ClmR1 ClmR1 (Repressor) ClmR1->ClmR2 Represses transcription Collismycin_Genes Collismycin Biosynthetic Genes ClmR2->Collismycin_Genes Activates transcription Collismycin_Production This compound Production Collismycin_Genes->Collismycin_Production

Caption: Key regulatory elements controlling this compound biosynthesis.

G cluster_workflow Workflow for Yield Improvement Strain_Selection Wild-Type Streptomyces Strain Media_Optimization Media Optimization (RSM) Strain_Selection->Media_Optimization Genetic_Engineering Genetic Engineering (e.g., clmR2 overexpression) Media_Optimization->Genetic_Engineering Fermentation_Optimization Fermentation Parameter Optimization Genetic_Engineering->Fermentation_Optimization Precursor_Feeding Precursor Feeding (e.g., L-lysine) Fermentation_Optimization->Precursor_Feeding High_Yield_Strain High-Yield This compound Production Precursor_Feeding->High_Yield_Strain

Caption: A logical workflow for enhancing this compound yield.

References

Overcoming solubility issues with Collismycin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Collismycin B in aqueous solutions.

Troubleshooting Guides

Issue: Precipitate formation when preparing aqueous solutions of this compound.

Question: I dissolved this compound in an organic solvent to make a stock solution and upon diluting it into my aqueous experimental buffer, a precipitate formed. How can I resolve this?

Answer:

This is a common issue when working with hydrophobic compounds like this compound. The abrupt change in solvent polarity upon dilution into an aqueous buffer reduces the solubility of the compound, causing it to precipitate. Here are several strategies to address this, ranging from simple adjustments to more involved formulation approaches.

Initial Steps:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your aqueous solution to a level below its aqueous solubility limit.

  • Optimize the Organic Solvent Content: You can systematically determine the maximum percentage of your organic solvent (e.g., DMSO, ethanol) that can be tolerated in your final aqueous solution without causing precipitation. It is crucial to also verify that this concentration of organic solvent does not affect your experimental system.

Advanced Solubilization Techniques:

If the above steps are insufficient, consider the following methods to enhance the aqueous solubility of this compound.

  • Co-Solvent Systems: By using a mixture of water and a water-miscible organic solvent, you can create a solution with a polarity that is more favorable for dissolving this compound.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their solubility.

Below are detailed protocols for implementing these advanced techniques.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, 200 proof

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Table 1: Recommended Starting Stock Concentrations

SolventConcentration
DMSO10 - 50 mM
Ethanol10 - 20 mM

Note: These are starting recommendations. The maximum achievable concentration may vary based on the purity of this compound and the specific solvent batch.

Protocol 2: Solubilization using a Co-Solvent System (DMSO/Aqueous Buffer)

This protocol details how to determine the optimal ratio of DMSO to aqueous buffer for your experiments.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a series of dilutions of your this compound DMSO stock solution into your aqueous buffer. Aim for a range of final DMSO concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

  • For each dilution, add the aqueous buffer to the microcentrifuge tube first, then add the this compound stock solution dropwise while vortexing to ensure rapid mixing.

  • Visually inspect each solution for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a period of incubation that mimics your experimental conditions (e.g., 2 hours at 37°C).

  • The highest concentration of DMSO that does not result in precipitation is your optimal co-solvent ratio.

  • Important: Always run a vehicle control in your experiments containing the same final concentration of DMSO to account for any solvent effects.

Protocol 3: Solubilization using Cyclodextrins

This protocol provides a method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Beta-cyclodextrins (β-CD) are a good starting point due to their cavity size being suitable for encapsulating molecules with aromatic rings, like the 2,2'-bipyridine core of this compound.[2]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution: Dissolve HP-β-CD in deionized water to create a stock solution. A concentration of 10-40% (w/v) is a typical starting range.[3]

  • Complexation:

    • Slowly add this compound powder to the stirring HP-β-CD solution. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

    • Allow the mixture to stir at room temperature for 24-48 hours, protected from light.

  • Purification and Sterilization:

    • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, insoluble this compound.

  • Concentration Determination (Optional but Recommended):

    • The concentration of the solubilized this compound in the filtrate can be determined using UV-Vis spectrophotometry by creating a standard curve of this compound in a suitable organic solvent.

Table 2: Comparison of Common Cyclodextrins

CyclodextrinCavity Diameter (Å)Water Solubility (g/100mL at 25°C)Notes
α-Cyclodextrin4.7 - 5.314.5Smaller cavity, may not be ideal for this compound.
β-Cyclodextrin6.0 - 6.51.85Low water solubility of the cyclodextrin itself can be an issue.
γ-Cyclodextrin7.5 - 8.323.2Larger cavity.
Hydroxypropyl-β-CD6.0 - 6.5>60Modified β-CD with significantly improved water solubility.[4]
Sulfobutylether-β-CD6.0 - 6.5>50Anionic β-CD derivative with high water solubility.

FAQs

Q1: What is the approximate aqueous solubility of this compound?

Q2: Can I use surfactants other than Tween® 80?

Yes, other non-ionic surfactants such as Tween® 20, Pluronic® F-68, or Cremophor® EL can also be used. However, the optimal surfactant and its concentration will need to be determined empirically for your specific application. It is crucial to ensure that the chosen surfactant and its concentration are not cytotoxic or do not interfere with your assay.

Q3: My this compound solution is clear at room temperature but becomes cloudy when I place it at 4°C. Why is this happening and what can I do?

This is likely due to the decreased solubility of this compound at lower temperatures. If your experimental protocol requires incubation at 4°C, you may need to use a higher concentration of your solubilizing agent (co-solvent, surfactant, or cyclodextrin) or work with a lower final concentration of this compound. It is advisable to prepare the working solution fresh and use it immediately if cold incubation is necessary.

Q4: How can I confirm that I have successfully formed a this compound-cyclodextrin inclusion complex?

Several analytical techniques can be used to confirm complex formation, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both this compound and the cyclodextrin upon complexation can provide evidence of inclusion.

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of this compound can indicate the formation of an amorphous inclusion complex.

  • Phase Solubility Studies: An increase in the apparent solubility of this compound with increasing concentrations of cyclodextrin is a strong indicator of complex formation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_exp Experimental Use start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot choose_method Select Solubilization Method aliquot->choose_method cosolvent Co-solvent System choose_method->cosolvent Simple surfactant Surfactant Micelles choose_method->surfactant Moderate cyclodextrin Cyclodextrin Complexation choose_method->cyclodextrin Advanced dilute Dilute into Aqueous Buffer cosolvent->dilute surfactant->dilute cyclodextrin->dilute incubate Perform Experiment dilute->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and solubilizing this compound for experiments.

signaling_pathway_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions precipitation Precipitation in Aqueous Buffer cause1 Poor Aqueous Solubility precipitation->cause1 cause2 Solvent Polarity Mismatch precipitation->cause2 cause3 Low Temperature precipitation->cause3 solution1 Decrease Final Concentration cause1->solution1 solution3 Use Surfactants cause1->solution3 solution4 Use Cyclodextrins cause1->solution4 solution2 Optimize Co-solvent Ratio cause2->solution2 solution5 Prepare Fresh/Incubate at RT cause3->solution5

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Optimizing HPLC Separation of Collismycin A and B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Collismycin A and Collismycin B.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Collismycin A and B.

1. Poor Resolution or No Separation Between Collismycin A and B Peaks

  • Question: I am injecting a mixture of Collismycin A and B, but I am seeing a single peak or two poorly resolved peaks. How can I improve the separation?

  • Answer: Collismycin A and B are structural isomers, which can make their separation challenging. Here are several strategies to improve resolution:

    • Optimize the Mobile Phase:

      • Gradient Elution: A shallow gradient of acetonitrile in a buffered aqueous mobile phase is often effective for separating isomers. Start with a low percentage of acetonitrile and increase it slowly over a longer run time.

      • pH Adjustment: Collismycins are basic compounds containing pyridine rings. Adjusting the pH of the aqueous mobile phase can alter their ionization state and significantly impact retention and selectivity.[1][2][3][4][5] Experiment with a pH range of 3-7. A pH around the pKa of the pyridine nitrogen can sometimes provide the best selectivity.

      • Alternative Organic Modifiers: If acetonitrile does not provide adequate separation, consider using methanol or a mixture of acetonitrile and methanol as the organic modifier.

    • Select the Right Column:

      • Stationary Phase: A C18 column is a good starting point. However, for closely related isomers, columns with different selectivities, such as a phenyl-hexyl or a biphenyl phase, may provide better resolution due to π-π interactions with the aromatic rings of the Collismycins.[6]

      • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) and a longer length can increase efficiency and improve resolution.

    • Adjust Operating Parameters:

      • Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the interaction time with the stationary phase.

      • Flow Rate: Reducing the flow rate can also lead to better resolution, although it will increase the analysis time.

2. Peak Tailing for Collismycin A and/or B

  • Question: My Collismycin peaks are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like Collismycins is a common issue in reversed-phase HPLC. It is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here’s how to address it:

    • Mobile Phase Additives:

      • Acidic Modifiers: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This will protonate the silanol groups, minimizing their interaction with the basic Collismycin molecules.[2]

      • Buffers: Use a buffer (e.g., phosphate or acetate) to control the pH of the mobile phase and ensure consistent ionization of both the analytes and the silanol groups. A pH below 4 is generally effective in minimizing silanol interactions.[2]

    • Column Choice:

      • End-capped Columns: Use a high-quality, end-capped C18 column where the free silanol groups have been chemically deactivated.

      • Hybrid Silica Columns: Consider using columns with a hybrid silica backbone, which are known to have fewer accessible silanol groups and offer better peak shape for basic compounds over a wider pH range.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

3. Inconsistent Retention Times

  • Question: The retention times for my Collismycin peaks are shifting between injections. What could be the problem?

  • Answer: Fluctuating retention times can be caused by several factors:

    • Mobile Phase Preparation:

      • Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts in retention.[7]

      • Degassing: Inadequately degassed mobile phase can cause bubble formation in the pump, leading to an unstable flow rate and fluctuating retention times.[8]

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of an equilibrated column.

    • System Leaks: Check for any leaks in the HPLC system, from the pump to the detector. A leak will cause a drop in pressure and an inconsistent flow rate.[7][8]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[7]

4. No Peaks or Very Small Peaks Detected

  • Question: I've injected my Collismycin sample, but I don't see any peaks, or the peaks are much smaller than expected. What should I check?

  • Answer: This issue can stem from problems with the sample, the HPLC system, or the detector settings.

    • Sample Integrity and Preparation:

      • Solubility: Collismycin A is reported to be soluble in DMF, DMSO, ethanol, and methanol. Ensure your sample is fully dissolved in a solvent compatible with your mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion or no retention.

      • Stability: While specific stability data is limited, prolonged exposure to harsh pH conditions or high temperatures could lead to degradation. Prepare fresh solutions and store them appropriately.

    • HPLC System:

      • Injection Issues: Check that the autosampler is functioning correctly and that the injection loop is being filled properly.

      • Flow Path Blockage: A blockage in the tubing, injector, or column frit can prevent the sample from reaching the detector.[9]

    • Detector Settings:

      • Wavelength: Based on structurally similar compounds, a detection wavelength in the range of 280-320 nm should be appropriate for Collismycins. Ensure your detector is set to a wavelength where the compounds have significant absorbance.

      • Lamp Status: Check that the detector lamp is on and has sufficient energy.

Frequently Asked Questions (FAQs)

1. What are the key structural differences between Collismycin A and B that affect their HPLC separation?

Collismycin A and B are isomers, meaning they have the same molecular formula but different structural arrangements.[10][11] The exact structural isomerism is not explicitly detailed in the readily available literature, but it is likely due to a subtle difference in the position of a functional group on the bipyridine core. These small structural differences result in slight variations in their polarity and interaction with the stationary phase, which is the basis for their separation by HPLC.

2. What is a good starting HPLC method for the separation of Collismycin A and B?

Based on methods for similar 2,2'-bipyridine compounds, a good starting point for developing a separation method would be:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

3. How do I prepare my Collismycin sample for HPLC analysis?

Collismycin A is soluble in methanol, ethanol, DMSO, and DMF. For reversed-phase HPLC, it is best to dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength (e.g., a mixture of water and a small amount of organic solvent). If you must use a strong solvent like DMSO or DMF to dissolve your sample, keep the injection volume small to avoid peak distortion.

4. What is the expected elution order of Collismycin A and B?

The elution order will depend on the specific HPLC conditions, particularly the stationary phase and mobile phase composition. Without experimental data, it is difficult to predict. However, the isomer with slightly lower polarity will generally have a longer retention time in reversed-phase HPLC.

5. How can I confirm the identity of the Collismycin A and B peaks?

The most definitive way to confirm the identity of your peaks is to use mass spectrometry (MS) detection coupled with HPLC (LC-MS). This will allow you to determine the mass-to-charge ratio of each eluting compound, which should correspond to the molecular weight of the Collismycins. If you have access to pure standards of Collismycin A and B, you can also perform co-injections to confirm the retention times of each isomer.

Experimental Protocols

Proposed HPLC Method for Separation of Collismycin A and B

This protocol provides a starting point for method development. Optimization will likely be required to achieve baseline separation.

1. Materials and Reagents:

  • Collismycin A and B standard or sample mixture

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • Methanol (for sample preparation, if needed)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or DAD detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water (0.1% v/v). Degas before use.

  • Mobile Phase B: HPLC grade acetonitrile. Degas before use.

4. Sample Preparation:

  • Dissolve the Collismycin sample in a suitable solvent (e.g., methanol or the initial mobile phase) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
22
23
30

6. Data Analysis:

  • Integrate the peaks corresponding to Collismycin A and B.

  • Assess the resolution between the two peaks. A resolution value (Rs) of >1.5 is desired for baseline separation.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Separation of Collismycin A and B check_resolution Is Resolution (Rs) < 1.5? start->check_resolution optimize_gradient Optimize Gradient: - Shallower gradient - Longer run time check_resolution->optimize_gradient Yes end_good End: Baseline Separation (Rs >= 1.5) check_resolution->end_good No optimize_gradient->check_resolution change_mobile_phase Change Mobile Phase: - Adjust pH (3-7) - Try Methanol optimize_gradient->change_mobile_phase change_mobile_phase->check_resolution change_column Change Column: - Phenyl or Biphenyl phase - Smaller particle size change_mobile_phase->change_column change_column->check_resolution adjust_parameters Adjust Parameters: - Lower temperature - Lower flow rate change_column->adjust_parameters adjust_parameters->check_resolution end_bad Further Method Development Required adjust_parameters->end_bad

Caption: A workflow for troubleshooting poor separation of Collismycin A and B.

Peak_Tailing_Troubleshooting start Start: Peak Tailing Observed check_mobile_phase Mobile Phase Check start->check_mobile_phase add_modifier Add Modifier: - 0.1% TFA or Formic Acid - Use Buffer (pH < 4) check_mobile_phase->add_modifier check_column Column Check add_modifier->check_column If tailing persists end_good End: Symmetrical Peaks add_modifier->end_good If successful use_endcapped Use High-Quality End-capped or Hybrid Column check_column->use_endcapped check_sample Sample Check use_endcapped->check_sample If tailing persists use_endcapped->end_good If successful reduce_load Reduce Injection Volume or Concentration check_sample->reduce_load reduce_load->end_good If successful

Caption: A decision tree for troubleshooting peak tailing of Collismycin A and B.

References

Troubleshooting Collismycin B instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the long-term storage and stability of Collismycin B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed vial at -20°C, protected from light and moisture.[1][2] Most antibiotics and complex natural products are significantly more stable when stored as a dry powder.[1][2]

Q2: How should I prepare and store this compound stock solutions?

It is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO, DMF, Ethanol, or Methanol) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2][3][4] For many bioactive compounds, solutions are usable for up to one month when stored at -20°C.[3]

Q3: What are the primary factors that can cause this compound to degrade?

This compound, like many complex polyketide natural products, can be sensitive to several factors:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[5]

  • Light: Exposure to light can cause photodegradation.[1]

  • pH: The stability of the molecule can be pH-dependent.

  • Oxidation: The 2,2'-bipyridine core and other functional groups may be susceptible to oxidation.[6]

  • Hydrolysis: In solution, the compound is more exposed to hydrolysis.[1]

Q4: What is the expected shelf-life of this compound under recommended storage conditions?

  • Solid Form: When stored as a dry powder at -20°C and protected from light, this compound should be stable for at least 6 months.[1][3]

  • Solution Form: Stock solutions in anhydrous DMSO or ethanol, aliquoted and stored at -20°C, are generally stable for up to one month.[3] Some less stable antibiotics may only be stable for shorter periods, even at -20°C.[1] For longer-term storage of solutions, -80°C is preferable.[2]

Q5: Are there any visible signs of this compound degradation?

While not always apparent, signs of degradation can include a change in the color or clarity of a solution or a change in the color and texture of the solid powder. The most reliable way to assess degradation is through analytical methods like HPLC.

Troubleshooting Guide

Q1: My this compound solution has changed color. What does this mean and what should I do?

A color change often indicates a chemical change, suggesting potential degradation or oxidation. It is recommended to discard the solution and prepare a fresh stock from solid material. To confirm degradation, you can analyze the solution using RP-HPLC and compare the chromatogram to that of a freshly prepared solution.

Q2: I am observing new or larger-than-usual peaks in my HPLC analysis of a stored this compound sample. Could this be degradation?

Yes, the appearance of new peaks or an increase in the area of existing impurity peaks in an HPLC chromatogram is a strong indicator of degradation.[7] It's crucial to ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from its degradation products.[8]

Q3: My bioassay results using a stored this compound solution are inconsistent or show reduced activity. Could this be due to instability?

Inconsistent or diminished biological activity is a common consequence of compound degradation. The degradation products may be inactive or have different activities, leading to unreliable experimental outcomes. It is advisable to use a freshly prepared solution or to first confirm the purity of your stored solution via an analytical method like HPLC before proceeding with further experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Solid -20°CUp to 6 months or longerKeep tightly sealed, protect from light and moisture.[1][3]
Solution -20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles.[2][3]
Solution -80°C> 1 monthRecommended for longer-term storage of solutions.[2]
In Media/Plates 4°CUp to 3 monthsProtect from light.[1]

Table 2: Factors Influencing this compound Degradation

FactorPotential EffectMitigation Strategy
Elevated Temperature Increased rate of chemical reactions, leading to degradation.[5]Store at or below -20°C.[2] Allow vials to reach room temperature before opening to prevent condensation.[3]
Light Exposure Photodegradation.[1]Store in amber vials or wrap vials in aluminum foil.[1]
Moisture/Water Hydrolysis, especially in solution.[1]Store solid compound in a desiccated environment. Use anhydrous solvents for stock solutions.
Oxygen Oxidation of susceptible functional groups.Store under an inert atmosphere (e.g., argon or nitrogen) for maximum stability.
Repeated Freeze-Thaw Can cause degradation and solubility issues.[9]Aliquot stock solutions into single-use volumes.[1]
Solvent Choice Some solvents can react with the compound over time.[10]Use high-purity, anhydrous solvents such as DMSO or ethanol.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.[3]

  • Under sterile conditions, add the appropriate volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Dispense the stock solution into small, single-use, light-protected (amber) vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Purity by RP-HPLC

This protocol provides a general starting point. The specific column, mobile phases, and gradient may need to be optimized.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 1 mg/mL in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210-230 nm.[11]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main this compound peak area relative to the total area of all peaks. A freshly prepared sample should be used as a reference.

Protocol 3: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish a stability-indicating analytical method.[7][8]

  • Prepare several aliquots of a this compound solution (e.g., 1 mg/mL).

  • Expose the aliquots to different stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours.

    • Alkaline: Add 0.1 M NaOH and incubate at 60°C for 2, 6, and 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 2, 6, and 24 hours.

    • Thermal: Incubate a solid sample and a solution sample at 80°C for 24 and 48 hours.

    • Photolytic: Expose a solution to a UV lamp (e.g., 254 nm) for 24 and 48 hours.

  • At each time point, neutralize the acidic and alkaline samples.

  • Analyze all samples by RP-HPLC-MS to separate and identify the degradation products.[11][12]

Visualizations

Troubleshooting Workflow for this compound Instability cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Decision & Action start Inconsistent Bioassay Results or Visual Change in Sample check_storage Review Storage Conditions: - Temperature (-20°C / -80°C)? - Light Protection? - Aliquoted? start->check_storage check_prep Review Solution Preparation: - Anhydrous Solvent? - Correct Concentration? start->check_prep hplc_analysis Perform RP-HPLC Analysis check_storage->hplc_analysis check_prep->hplc_analysis compare_hplc Compare with Reference Standard or Freshly Prepared Sample hplc_analysis->compare_hplc decision Degradation Confirmed? compare_hplc->decision discard Discard Old Stock. Prepare Fresh Solution. decision->discard Yes continue_exp Continue Experiments. Review Other Variables. decision->continue_exp No

Caption: Troubleshooting workflow for suspected this compound instability.

Key Factors in this compound Degradation center This compound Degradation temp Temperature (> -20°C) temp->center light Light (UV Exposure) light->center oxygen Oxygen (Oxidation) oxygen->center water Water (Hydrolysis) water->center ph pH (Acid/Base) ph->center freeze_thaw Freeze-Thaw Cycles freeze_thaw->center

Caption: Environmental factors contributing to this compound degradation.

This compound Iron Chelation Pathway collismycin 2x this compound Molecules complex This compound-Iron Complex collismycin->complex iron Iron (Fe²⁺/Fe³⁺) iron->complex effect Altered Biological Activity (e.g., reduced cytotoxicity) complex->effect

Caption: Simplified pathway of this compound's interaction with iron.[4]

References

Minimizing cytotoxicity of Collismycin B in therapeutic applications

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Minimizing Cytotoxicity of Collismycin B

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxic effects of this compound in therapeutic applications. The information is presented in a question-and-answer format for clarity and ease of use.

Disclaimer: Specific experimental data on the cytotoxicity of this compound is limited in publicly available literature. The guidance provided here is based on general principles of cytotoxicity reduction for therapeutic compounds and data available for related Collismycin family members. Researchers should perform their own dose-response experiments and optimization for their specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action and primary cytotoxic effects of Collismycins?

Collismycins are a class of 2,2'-bipyridyl natural products produced by Streptomyces species.[1][2][3] Their biological activities, including antibacterial, antiproliferative, and neuroprotective properties, are associated with this core structure.[1][3] The 2,2'-bipyridyl moiety is a metal-chelating agent, and it is suggested that the antiproliferative effect of Collismycin A is related to its ability to form a complex with iron ions.[3] Collismycins have demonstrated cytotoxic activity against various cancer cell lines, including lung, colon, and cervical cancer cells.[3]

Q2: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?

To determine the optimal concentration, it is crucial to perform a dose-response curve for each new cell line and experimental setup. This involves treating cells with a range of this compound concentrations and assessing cell viability at different time points. Assays such as MTT, XTT, or MTS, which measure metabolic activity, or LDH release assays, which measure membrane integrity, can be used to quantify cytotoxicity.[4][5] The goal is to identify the highest concentration that achieves the desired therapeutic effect with minimal impact on cell viability.

Q3: What are some general strategies to reduce the cytotoxicity of this compound?

Several strategies can be employed to mitigate the cytotoxicity of therapeutic compounds like this compound:

  • Formulation Strategies: Encapsulating this compound in nanoparticle-based drug delivery systems, such as liposomes or polymeric nanoparticles, can improve its therapeutic index.[6][7][8][9][10] These formulations can enhance drug solubility, provide controlled release, and facilitate targeted delivery to reduce systemic toxicity.[6][7][9]

  • Structural Modification: Creating analogs of this compound through synthetic or biosynthetic engineering can lead to derivatives with reduced cytotoxicity while retaining or even improving the desired therapeutic activity.[1] For instance, some analogs of Collismycin A have shown neuroprotective activity with very poor cytotoxic effects.[1]

  • Co-administration with Protective Agents: In some cases, co-administering a compound with a pharmacologically active agent can help mitigate its toxicity.[11] This approach requires a thorough understanding of the drug's metabolic pathways and potential interactions.[11]

  • Optimization of Dosing Vehicle: The choice of solvent or vehicle used to dissolve and administer this compound can influence its toxicity.[12] It is advisable to test different biocompatible vehicles to find one that minimizes off-target effects.[12]

Troubleshooting Guides

Issue 1: High background cytotoxicity observed in control (vehicle-treated) cells.

  • Possible Cause: The solvent used to dissolve this compound may be toxic to the cells at the concentration used.

  • Troubleshooting Steps:

    • Review the literature for recommended solvents for Collismycins or similar bipyridyl compounds.

    • Perform a vehicle-only toxicity test by treating cells with the same concentrations of the solvent used in your experiments.

    • If the solvent is toxic, try to dissolve this compound at a higher concentration to reduce the final volume of solvent added to the cell culture medium.

    • Explore alternative, less toxic solvents or formulation strategies like encapsulation in liposomes.[6][9]

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Possible Cause: Variability in cell health, passage number, or seeding density can lead to inconsistent results.

  • Troubleshooting Steps:

    • Ensure that cells are in the logarithmic growth phase and have high viability before starting the experiment.

    • Use a consistent cell passage number for all experiments, as cellular responses can change with prolonged culturing.

    • Standardize the cell seeding density across all wells and experiments to ensure uniformity.

    • Always include positive and negative controls in each experiment to monitor for consistency.

Issue 3: this compound appears to inhibit cell proliferation rather than inducing cell death.

  • Possible Cause: Some compounds can be cytostatic (inhibit cell growth) at lower concentrations and cytotoxic (kill cells) at higher concentrations.[4]

  • Troubleshooting Steps:

    • Perform a time-course experiment to monitor cell numbers over several days.

    • Use assays that can distinguish between cytostatic and cytotoxic effects. For example, combining a viability assay (like MTT) with a cell death assay (like LDH release or a live/dead cell stain) can provide more insight.[13][14]

    • Analyze cell cycle progression using flow cytometry to determine if cells are arrested at a specific phase.

Data Presentation

When presenting quantitative data on the cytotoxicity of this compound, a structured table can facilitate comparison between different conditions.

Table 1: Example of IC50 Values for this compound with Different Formulations in HCT116 Colon Cancer Cells after 48h Treatment

FormulationIC50 (µM)95% Confidence IntervalMethod
This compound in DMSO5.24.8 - 5.6MTT Assay
Liposomal this compound12.811.9 - 13.7MTT Assay
PLGA-PEG Nanoparticle this compound15.314.1 - 16.5MTT Assay

This is a hypothetical table for illustrative purposes. Researchers should generate their own data.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include vehicle-only and medium-only controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • Lysis buffer (provided in the kit)

  • Plate reader (as per kit instructions)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubate the plate for the desired time period.

  • Following the kit manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified in the kit instructions.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Visualizations

Workflow_for_Cytotoxicity_Mitigation Workflow for Assessing and Mitigating Drug Cytotoxicity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation A Dose-Response Screening (e.g., MTT, LDH assays) B Determine IC50 Value A->B C High Cytotoxicity Observed? B->C D Formulation Development (Liposomes, Nanoparticles) C->D Yes E Analog Synthesis C->E Yes F Vehicle Optimization C->F Yes I Select Lead Candidate C->I No G Re-evaluate Cytotoxicity of Modified Compound/Formulation D->G E->G F->G H Compare IC50 Values G->H H->I

Caption: Workflow for assessing and mitigating drug-induced cytotoxicity.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound Cytotoxicity CollismycinB This compound Iron Intracellular Iron Homeostasis CollismycinB->Iron Chelation ROS Increased Reactive Oxygen Species (ROS) Iron->ROS Dysregulation leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Troubleshooting_Flowchart Troubleshooting Unexpected Cytotoxicity Results Start Unexpectedly High Cytotoxicity? CheckVehicle Is Vehicle Control Also Toxic? Start->CheckVehicle CheckConcentration Are Concentrations Accurate? CheckVehicle->CheckConcentration No OptimizeVehicle Optimize Vehicle or Formulation CheckVehicle->OptimizeVehicle Yes CheckCells Are Cells Healthy and Consistent? CheckConcentration->CheckCells Yes Recalculate Recalculate and Remake Stock Solutions CheckConcentration->Recalculate No StandardizeCulture Standardize Cell Culture Practices CheckCells->StandardizeCulture No ReRun Re-run Experiment CheckCells->ReRun Yes OptimizeVehicle->ReRun Recalculate->ReRun StandardizeCulture->ReRun

Caption: Decision-making flowchart for troubleshooting unexpected cytotoxicity.

References

Challenges in the chemical synthesis of the Collismycin B core structure

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of the Collismycin B Core Structure

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of the this compound core structure. The information is tailored for researchers, chemists, and professionals in drug development, focusing on overcoming common experimental hurdles. Methodologies and data are derived from established syntheses of structurally related 2,2'-bipyridyl compounds, including Collismycin A and C.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the this compound core?

The main difficulties arise from the construction and selective functionalization of the 2,2'-bipyridine scaffold. Key challenges include:

  • Formation of the 2,2'-Bipyridine Bond: Achieving efficient and high-yield coupling of two substituted pyridine rings is a significant hurdle.

  • Regiocontrol: Introducing substituents at specific positions (e.g., C-4, C-5, C-6) on each pyridine ring without ambiguity is complex.[1]

  • Protecting Group Strategy: The synthesis involves multiple steps where sensitive functional groups must be masked and later revealed without affecting other parts of the molecule.[2][3] An orthogonal strategy is often necessary.[2]

  • Oxidation State Management: The synthesis may require the oxidation of dihydropyridine intermediates to the aromatic pyridine ring, which can be problematic.[4][5]

Q2: Which cross-coupling reactions are most effective for forming the 2,2'-bipyridine scaffold?

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are the most common and effective methods.

  • Suzuki Coupling: This reaction typically involves coupling a pyridylboronic acid or ester with a halopyridine. It is often favored due to the relative stability and lower toxicity of the boronic acid reagents.

  • Stille Coupling: This involves coupling an organostannane (e.g., a stannylpyridine) with a halopyridine. While effective, the toxicity of organotin compounds is a significant drawback.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products, such as homocoupling.

Q3: How can I achieve selective functionalization at the C-6 position of a pyridine ring?

Functionalizing the C-6 position can be achieved through directed ortho-metalation. One effective strategy is the use of a 2,2'-bipyridine N-oxide intermediate. The N-oxide group activates the C-6 position for metalation (e.g., with a strong base like LDA or n-BuLi), allowing for the introduction of a halo-substituent. This halogen can then be used in subsequent cross-coupling reactions to build the rest of the molecule.[1]

Q4: What is a suitable protecting group strategy for the hydroxyl and amino functionalities during the synthesis?

An orthogonal protecting group strategy is essential to selectively deprotect functional groups at different stages.[2][6]

  • For Hydroxyl Groups: Silyl ethers like tert-Butyldimethylsilyl (TBDMS) are common as they are stable under many reaction conditions but can be removed with fluoride sources (e.g., TBAF). Benzyl (Bn) ethers are also used and are typically removed by hydrogenolysis.[3][6]

  • For Amino Groups: Carbamates such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are widely used. The Boc group is acid-labile (removed with TFA), while the Fmoc group is base-labile (removed with piperidine).[7] This difference allows for their selective removal in the presence of one another.

The following diagram illustrates a decision-making process for selecting protecting groups.

G start Start: Identify Functional Group to Protect fg_type What is the functional group? start->fg_type hydroxyl Hydroxyl (-OH) fg_type->hydroxyl  -OH amino Amino (-NH2) fg_type->amino  -NH2 / -NHR cond_h2 Is hydrogenolysis compatible? hydroxyl->cond_h2 cond_acid Are downstream conditions acidic? amino->cond_acid cond_base Are downstream conditions basic? cond_acid->cond_base Yes use_boc Use Boc Group (Removed with Acid) cond_acid->use_boc No cond_base->use_boc Yes use_fmoc Use Fmoc Group (Removed with Base) cond_base->use_fmoc No use_silyl Use Silyl Ether (TBDMS, TIPS) (Removed with F-) cond_h2->use_silyl No use_benzyl Use Benzyl Ether (Bn) (Removed with H2/Pd) cond_h2->use_benzyl Yes

Fig. 1: Decision tree for orthogonal protecting group selection.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of the 2,2'-bipyridine core.

Problem Potential Causes Recommended Solutions
Low or No Yield in Suzuki Coupling 1. Inactive catalyst (Pd(0) oxidized).2. Inefficient ligand.3. Poor quality of boronic acid/ester (degradation).4. Insufficiently anhydrous or degassed solvent.5. Inappropriate base or temperature.1. Use fresh catalyst or pre-catalyst.2. Screen different phosphine ligands (e.g., SPhos, XPhos).3. Use freshly prepared or purified boronic acid.4. Use freshly distilled, anhydrous solvents and degas thoroughly (e.g., argon sparging).5. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and optimize the reaction temperature.
Formation of Homocoupling Side Products 1. Presence of oxygen in the reaction mixture.2. Slow rate of cross-coupling relative to homocoupling.3. Degradation of the boronic acid reagent.1. Ensure the reaction setup is strictly anaerobic.2. Increase catalyst loading or change the ligand to accelerate the desired reaction.3. Add the boronic acid slowly or use a more stable boronate ester (e.g., pinacol ester).
Poor Regioselectivity in Halogenation 1. Multiple activated positions on the pyridine ring.2. Steric hindrance preventing reaction at the desired site.1. Use a directing group, such as an N-oxide, to activate a specific position for metalation followed by quenching with a halogen source.[1]2. Employ bulky reagents to favor reaction at the least sterically hindered site.
Incomplete or Unwanted Deprotection 1. Protecting groups are not fully orthogonal.2. Deprotection conditions are too harsh or too mild.3. Reagent decomposition.1. Re-evaluate the protecting group strategy to ensure orthogonality (e.g., using Boc/Fmoc for amines and TBDMS/Bn for alcohols).[2][6]2. Screen different deprotection reagents, temperatures, and reaction times.3. Use fresh deprotection reagents.

Data Summary

The following table summarizes typical conditions reported for the key 2,2'-bipyridine bond-forming step in the synthesis of related natural products.

Table 1: Comparison of Suzuki Coupling Conditions for 2,2'-Bipyridine Formation

Pyridyl HalidePyridyl Boronic EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Bromo-4-methoxypyridine2-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100~75
6-Chloro-2,2'-bipyridine4-Methoxy-5-formylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane80~88
2-Iodo-5-methylpyridine2-(Pinacolatoboryl)pyridinePdCl₂(dppf) (3)-K₂CO₃DMF90~92

Note: Data are representative and compiled from syntheses of analogous bipyridyl structures. Optimization is required for specific substrates.

Key Experimental Protocol

Representative Protocol: Suzuki Coupling for 2,2'-Bipyridine Core Synthesis

This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of a pyridyl halide with a pyridylboronic acid pinacol ester.

Materials:

  • Pyridyl Halide (e.g., 2-bromo-4-methoxypyridine) (1.0 eq)

  • Pyridylboronic Acid Pinacol Ester (1.1 eq)

  • PdCl₂(dppf) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the pyridyl halide (1.0 eq), pyridylboronic acid pinacol ester (1.1 eq), PdCl₂(dppf) (0.03 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2'-bipyridine product.

The following workflow visualizes the troubleshooting process for this key reaction.

G start Problem: Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Halide, Boronic Ester, Base) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Verify Reaction Conditions (Anhydrous, Anaerobic) conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Evaluate Catalyst System (Catalyst, Ligand) screen_catalyst Solution: - Use Fresh Catalyst - Screen Different Ligands (e.g., SPhos, XPhos) - Increase Catalyst Loading check_catalyst->screen_catalyst reagent_ok->check_conditions Yes purify_reagents Solution: - Purify Halide - Use Fresh Boronic Ester - Dry Base reagent_ok->purify_reagents No conditions_ok->check_catalyst Yes improve_conditions Solution: - Use Fresh Anhydrous Solvent - Degas System Thoroughly - Check Temperature conditions_ok->improve_conditions No catalyst_ok Yield Improved? end_success Success: Proceed with Synthesis catalyst_ok->end_success Yes end_fail Re-evaluate Synthetic Route catalyst_ok->end_fail No purify_reagents->check_reagents improve_conditions->check_conditions screen_catalyst->catalyst_ok

Fig. 2: Troubleshooting workflow for the Suzuki coupling reaction.

References

Strategies to improve the selectivity of Collismycin B for its target

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the development of strategies to improve the selectivity of Collismycin B for its intended target.

Frequently Asked Questions (FAQs)

Q1: What are the known molecular targets of this compound?

This compound, and its close analog Collismycin A, are understood to have at least two distinct biological activities. Firstly, they act as iron chelators. The 2,2'-bipyridine core structure of these molecules binds to both ferrous (Fe(II)) and ferric (Fe(III)) ions, effectively sequestering intracellular iron.[1] This disruption of iron homeostasis is linked to the cytotoxic effects of collismycins, leading to the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and impacting cellular metabolism.[1] Secondly, Collismycins A and B have been identified as non-steroidal inhibitors of dexamethasone binding to the glucocorticoid receptor (GR), suggesting a potential role in modulating glucocorticoid signaling.[2]

Q2: Why is improving the selectivity of this compound important?

Improving the selectivity of a drug candidate is a critical aspect of pharmaceutical development aimed at enhancing therapeutic efficacy while minimizing side effects.[1] For this compound, the dual activities of iron chelation and glucocorticoid receptor binding present a significant selectivity challenge. If the desired therapeutic effect is, for example, the anti-proliferative activity derived from iron chelation, then binding to the glucocorticoid receptor could lead to unwanted hormonal side effects. Conversely, if the aim is to leverage the glucocorticoid receptor antagonism for anti-inflammatory purposes, the cytotoxic effects of iron chelation would be a significant liability. Therefore, enhancing the selectivity for one target over the other is crucial for developing a safe and effective therapeutic agent.

Q3: What are the general medicinal chemistry strategies to improve the selectivity of a compound like this compound?

Several rational drug design strategies can be employed to enhance the selectivity of a molecule like this compound.[2][3] These can be broadly categorized as:

  • Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site, thereby reducing interactions with off-target molecules.[1]

  • Ligand-Based Drug Design: When the target's structure is unknown, this method uses the properties of known active molecules to guide the design of new, more selective compounds.[4]

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for binding to a specific target, which can then be used to design more selective molecules.[4]

  • Computational Modeling: Techniques such as molecular docking and molecular dynamics simulations can predict how a compound will bind to its target and can be used to optimize the design for improved selectivity.[1][5]

Troubleshooting Guides

This section provides troubleshooting for common experimental challenges encountered when trying to improve the selectivity of this compound.

Problem 1: My novel this compound analog shows reduced activity against my primary target.

  • Possible Cause: Modifications intended to reduce off-target binding may have also disrupted key interactions with the primary target.

  • Troubleshooting Steps:

    • Re-evaluate the Structure-Activity Relationship (SAR): Analyze which structural modifications led to the greatest loss of primary target activity. This can help identify functional groups crucial for on-target binding.

    • Computational Docking Studies: If a crystal structure of the target is available, perform in silico docking of your analog to visualize how the modification might have altered the binding pose compared to the parent this compound.

    • Bio-Layer Interferometry (BLI) or Surface Plasmon Resonance (SPR): These techniques can provide detailed kinetic data (kon, koff) on the binding of your analog to the target, offering insights beyond simple potency measurements. A change in binding kinetics might explain the reduced activity.

Problem 2: I am struggling to quantify the selectivity of my this compound analogs.

  • Possible Cause: The assays used for the primary and off-targets may not be comparable, or the selectivity window may be too narrow to measure accurately with the current methods.

  • Troubleshooting Steps:

    • Develop Orthogonal Assays: For each target, use at least two different assay formats to confirm your results. For example, a biochemical binding assay and a cell-based functional assay.[6]

    • Standardize Assay Conditions: Ensure that key parameters like buffer composition, pH, temperature, and incubation times are consistent across assays for both the primary and off-targets to allow for a fair comparison.

    • Kinase Panel Screening: If the glucocorticoid receptor is the primary target, consider screening your analogs against a broad panel of kinases, as these are common off-targets for many drugs.[7][8]

Problem 3: My analog with improved in vitro selectivity does not show the same selectivity profile in cellular assays.

  • Possible Cause: Differences in cell permeability, metabolic stability, or engagement with intracellular cofactors can lead to discrepancies between in vitro and cellular results.[9]

  • Troubleshooting Steps:

    • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement within a cellular context by measuring changes in protein thermal stability upon ligand binding.[10][11]

    • Assess Cell Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if your analog can efficiently cross the cell membrane.

    • Metabolic Stability Assays: Incubate your analog with liver microsomes to assess its metabolic stability. A highly metabolized compound may not reach its intracellular target at a sufficient concentration.

Experimental Protocols & Data

Protocol 1: Competitive Binding Assay for Glucocorticoid Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound analogs for the glucocorticoid receptor.

Materials:

  • Recombinant human glucocorticoid receptor (GR)

  • [3H]-Dexamethasone (radiolabeled ligand)

  • This compound and its analogs

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM dithiothreitol)

  • Scintillation fluid and vials

  • 96-well filter plates

Methodology:

  • Prepare a series of dilutions of the unlabeled competitor (this compound or its analogs) in the assay buffer.

  • In a 96-well plate, add a constant concentration of recombinant GR and [3H]-Dexamethasone to each well.

  • Add the different concentrations of the unlabeled competitor to the wells. Include a control with no competitor (for maximum binding) and a control with a high concentration of unlabeled dexamethasone (for non-specific binding).

  • Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

  • Transfer the contents of the wells to a 96-well filter plate and wash with cold assay buffer to separate bound from unbound radioligand.

  • Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each competitor concentration and determine the IC50 value by non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Cellular Iron Chelation Assay

This protocol describes a method to assess the iron-chelating activity of this compound analogs in a cellular context using the fluorescent probe, Phen Green SK.

Materials:

  • A suitable cell line (e.g., HeLa or A549)

  • Phen Green SK, diacetate (cell-permeant iron probe)

  • This compound and its analogs

  • Deferoxamine (positive control iron chelator)

  • Cell culture medium

  • Fluorescence plate reader

Methodology:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with Phen Green SK, diacetate according to the manufacturer's instructions. This probe fluoresces upon binding to intracellular iron.

  • Wash the cells to remove excess probe.

  • Treat the cells with a range of concentrations of this compound, its analogs, or Deferoxamine.

  • Incubate for a defined period (e.g., 4-6 hours).

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for Phen Green SK.

  • A decrease in fluorescence intensity indicates chelation of intracellular iron. Calculate the EC50 for the reduction in fluorescence for each compound.

Data Presentation

The following tables present hypothetical data for this compound and two of its analogs to illustrate how selectivity can be quantified and compared.

Table 1: Binding Affinity and Iron Chelation Activity of this compound Analogs

CompoundGR Binding Affinity (Ki, nM)Cellular Iron Chelation (EC50, µM)Selectivity Ratio (EC50 / Ki)
This compound5010200
Analog 11500853
Analog 225502000
  • Analog 1 was designed to reduce GR binding. The data shows a 30-fold decrease in GR affinity with minimal impact on iron chelation, indicating improved selectivity for the iron chelation mechanism.

  • Analog 2 was designed to enhance GR binding. The data shows a 2-fold increase in GR affinity and a 5-fold decrease in iron chelation activity, resulting in a 10-fold improvement in selectivity for the glucocorticoid receptor.

Visualizations

Signaling Pathway

GR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR_complex GR-Hsp90 Complex Glucocorticoid->GR_complex Binds Collismycin_B This compound Collismycin_B->GR_complex Inhibits Binding Iron Iron Collismycin_B->Iron Chelates GR_active Active GR GR_complex->GR_active Conformational Change GRE Glucocorticoid Response Element GR_active->GRE Translocates & Binds HIF_1a_degradation HIF-1α Degradation Iron->HIF_1a_degradation Required for HIF_1a_stabilization HIF-1α Stabilization Iron->HIF_1a_stabilization Depletion leads to Gene_Transcription Gene Transcription GRE->Gene_Transcription Regulates

Caption: Dual mechanism of this compound.

Experimental Workflow

Selectivity_Profiling_Workflow start Start: This compound Analog Synthesis biochemical_assays Biochemical Assays (GR Binding, Iron Chelation) start->biochemical_assays cellular_assays Cellular Assays (CETSA, Functional Readouts) biochemical_assays->cellular_assays data_analysis Data Analysis: Determine IC50/EC50 & Selectivity Ratio cellular_assays->data_analysis decision Selectivity Improved? data_analysis->decision end End: Lead Candidate Identified decision->end Yes optimize Further Optimization decision->optimize No optimize->start

Caption: Workflow for selectivity profiling.

Logical Relationships

Selectivity_Improvement_Strategies goal Goal: Improve Selectivity of this compound strategy Select a Primary Therapeutic Strategy goal->strategy iron_chelation Strategy 1: Enhance Iron Chelation strategy->iron_chelation Anti-cancer gr_binding Strategy 2: Enhance GR Binding strategy->gr_binding Anti-inflammatory modifications1 Structural Modifications: - Introduce metal-coordinating groups - Decrease steric hindrance for GR binding pocket iron_chelation->modifications1 modifications2 Structural Modifications: - Increase shape complementarity with GR - Reduce iron-chelating motifs gr_binding->modifications2 outcome1 Outcome: Increased Anti-proliferative Activity Reduced Hormonal Side Effects modifications1->outcome1 outcome2 Outcome: Increased Anti-inflammatory Activity Reduced Cytotoxicity modifications2->outcome2

Caption: Strategies for selectivity improvement.

References

Degradation products of Collismycin B and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, stability, and potential degradation of Collismycin B. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a natural product belonging to the caerulomycin class of antibiotics. Its core structure consists of a 2,2'-bipyridyl skeleton, which is a robust chelating agent for various metal ions. A key functional group is an oxime substituent attached to one of the pyridine rings.[1] Understanding the chemistry of these two moieties is crucial for predicting its stability and degradation pathways.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept at -20°C.[1] It is soluble in ethanol, methanol, DMF, and DMSO.[1] For short-term storage in solution, it is advisable to use anhydrous solvents and store at -20°C or below, protected from light.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound have not been extensively reported in the literature, based on the chemistry of its core structures, the following degradation pathways can be anticipated:

  • Hydrolysis of the Oxime: Under acidic conditions, the oxime group can hydrolyze to form the corresponding aldehyde (6-formyl-2,2'-bipyridine derivative) and hydroxylamine.[2]

  • Oxidative Degradation: The 2,2'-bipyridine ring system can be susceptible to oxidation, especially in the presence of metal ions and oxidizing agents.[3][4] This could lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Bipyridyl complexes are known to be photosensitive.[5][6][7][8][9][10] Exposure to light, particularly UV radiation, may lead to complex degradation pathways.

  • Thermal Degradation: At elevated temperatures, thermal decomposition of the 2,2'-bipyridine core can occur.[11][12][13][14]

Q4: How can I avoid the degradation of this compound during my experiments?

To minimize degradation, the following precautions are recommended:

  • pH Control: Avoid strongly acidic or basic conditions to prevent hydrolysis of the oxime group. Buffering your experimental medium to a neutral pH is advisable.

  • Chelation of Metal Ions: If your experimental system contains metal ions, be aware that this compound can form complexes, which may alter its stability and reactivity. The use of a non-interfering chelating agent could be considered if metal-ion-induced degradation is suspected.

  • Protection from Light: Protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[15][16]

  • Temperature Control: Perform experiments at the lowest practical temperature and avoid prolonged heating.

  • Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity of this compound solution over time. Degradation of the compound.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Unexpected peaks in HPLC analysis of a this compound sample. Presence of degradation products.Review the handling and storage procedures. Consider potential hydrolysis, oxidation, or photodegradation. Use the stability testing protocol below to identify the cause.
Precipitation of this compound from aqueous solution. Low aqueous solubility.This compound is sparingly soluble in water. Prepare stock solutions in organic solvents like DMSO or ethanol and dilute into aqueous buffers just before use. Ensure the final concentration of the organic solvent is compatible with your assay.
Inconsistent experimental results. Variable degradation of this compound between experiments.Standardize the preparation, handling, and storage of this compound solutions. Ensure all experimental parameters (pH, temperature, light exposure) are consistent.

Stability Data of Related Compounds

Compound Class Condition Observation Reference
OximesAcidic pH (e.g., pH 2.0)Hydrolysis to corresponding aldehyde/ketone and hydroxylamine.[2][17]
OximesNeutral pH (e.g., pH 7.0)Generally more stable to hydrolysis compared to hydrazones.[18][19]
2,2'-BipyridineStrong Oxidizing AgentsIncompatible, can lead to degradation.[15][16]
2,2'-Bipyridine Metal ComplexesLight ExposureCan undergo photodegradation.[5][6][7]
2,2'-BipyridineHigh TemperatureThermal decomposition can occur.[11][13]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol allows for the monitoring of this compound degradation under various experimental conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • HPLC-grade water

  • Buffers of desired pH (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., DMSO).

  • Prepare test solutions by diluting the stock solution into different aqueous buffers (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubate the test solutions under different conditions:

    • Temperature: 4°C, room temperature (25°C), 37°C.

    • Light: Protected from light (wrapped in foil) vs. exposed to ambient light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Analyze the aliquots by HPLC. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its potential degradation products.

  • Monitor the peak area of this compound at its maximum absorbance wavelength. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Quantify the degradation by calculating the percentage of this compound remaining at each time point relative to the initial time point (t=0).

Visualizations

cluster_collismycin This compound cluster_degradation Degradation Pathways CollismycinB This compound (2,2'-bipyridyl-oxime) Hydrolysis Oxime Hydrolysis (Aldehyde + Hydroxylamine) CollismycinB->Hydrolysis Acidic pH Oxidation Oxidative Degradation (N-oxides, Ring Opening) CollismycinB->Oxidation Oxidants, Metal Ions Photodegradation Photodegradation (Complex Products) CollismycinB->Photodegradation Light (UV) Thermal Thermal Degradation (Decomposition) CollismycinB->Thermal High Temp.

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Dilute into Aqueous Buffers (Different pH) Stock->Dilute Temp Temperature (4°C, 25°C, 37°C) Dilute->Temp Light Light Exposure (Light vs. Dark) Dilute->Light Sampling Withdraw Aliquots at Time Points Temp->Sampling Light->Sampling HPLC HPLC Analysis (C18 Column) Sampling->HPLC Quantify Quantify Degradation (% Remaining) HPLC->Quantify

Caption: Experimental workflow for assessing this compound stability.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Collismycin B and Collismycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Collismycin B and Collismycin A, two closely related 2,2'-bipyridyl natural products isolated from Streptomyces species. This document summarizes the available quantitative data, outlines experimental methodologies for key biological assays, and presents visual representations of relevant pathways and workflows to aid in the understanding of their structure-activity relationships.

Chemical Structures

The chemical structure of Collismycin A is well-established. It features a 2,2'-bipyridine core with a methoxy and a methylthio group on one of the pyridine rings, and an oxime functional group.

Collismycin A

  • Molecular Formula: C₁₃H₁₃N₃O₂S[1][2]

  • Molecular Weight: 275.3 g/mol [1][2]

  • CAS Number: 158792-24-6[1][2]

Comparative Bioactivity Data

The primary reported biological activity for both Collismycin A and B is the inhibition of dexamethasone binding to the glucocorticoid receptor.[3][4] While a direct comparison was published, accessing the specific quantitative data for Collismycin A from that study has proven difficult. However, data for this compound and a range of other activities for Collismycin A have been reported in various sources.

Biological ActivityThis compoundCollismycin A
Glucocorticoid Receptor Binding Inhibition (IC₅₀) 10 µM[1][5]Data not available from a directly comparable study.
Cytotoxicity (IC₅₀) Exhibits cytotoxicity (quantitative data not available)[1][5]A549 (lung cancer): 0.3 µM[2][6]HCT116 (colon cancer): 0.6 µM[2][6]HeLa (cervical cancer): 0.3 µM[2][6]MDA-MB-231 (breast cancer): >100 µM[2][6]
Antibacterial Activity (MIC) Exhibits antibacterial activity (quantitative data not available)[1][5]6.25 - 100 µg/ml against various bacteria[2][6]
Antifungal Activity (MIC) Not Reported12.5 - 100 µg/ml against various fungi[2][6]
Neuroprotective Activity Not ReportedPrevents apoptosis by 44% at 1 µM in a zebrafish model[2][6]

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This protocol outlines a fluorescence polarization-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for the glucocorticoid receptor.

Materials:

  • Human Glucocorticoid Receptor (GR) protein

  • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

  • GR Screening Buffer

  • Dithiothreitol (DTT)

  • Test compounds (Collismycin A and B)

  • Dexamethasone (for positive control)

  • Microplate (e.g., 96-well, black, flat-bottom)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 'Complete GR Screening Buffer' containing GR Screening Buffer, DTT, and a stabilizing peptide.

  • Serial Dilution of Test Compounds: Prepare serial dilutions of Collismycin A and this compound in the Complete GR Screening Buffer directly in the microplate.

  • Assay Plate Preparation:

    • To each well containing the diluted test compounds, add the fluorescent glucocorticoid ligand solution.

    • Initiate the binding reaction by adding the GR protein solution to each well.

    • Include control wells:

      • Negative Control (0% competition): Contains buffer, fluorescent ligand, and GR protein.

      • Positive Control (100% competition): Contains buffer, fluorescent ligand, GR protein, and a high concentration of dexamethasone (e.g., 1 mM).

      • Blank: Contains GR protein in buffer only.

  • Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The concentration of the test compound that results in a half-maximal shift in the fluorescence polarization value is determined as the IC₅₀.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Buffers and Solutions compounds Serial Dilution of Collismycins reagents->compounds plate Add Reagents to Microplate compounds->plate incubation Incubate at Room Temperature plate->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Calculate IC50 Values measurement->analysis

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[3][5][7][8]

Materials:

  • Cancer cell lines (e.g., A549, HCT116, HeLa)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Test compounds (Collismycin A and B)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Collismycin A and this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

mtt_assay_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_steps MTT Assay cluster_data Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Collismycins seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Signaling Pathway and Mechanism of Action

Collismycin A is known to act as an iron chelator, forming a 2:1 complex with both Fe(II) and Fe(III) ions.[2][6] This iron chelation is linked to its antiproliferative effects, as the addition of iron can inhibit this activity.[2][6] The glucocorticoid receptor, the target of both Collismycins A and B, is a nuclear receptor that, upon ligand binding, translocates to the nucleus and regulates gene expression by binding to glucocorticoid response elements (GREs).[9] By inhibiting the binding of glucocorticoids like dexamethasone, Collismycins can modulate the expression of GR-regulated genes.

signaling_pathway cluster_collismycin Collismycin Action cluster_receptor Glucocorticoid Receptor Signaling collismycin Collismycin A / B gr Glucocorticoid Receptor collismycin->gr Inhibits Binding nucleus Nucleus gr->nucleus Translocation dexamethasone Dexamethasone dexamethasone->gr Binds gene_expression Gene Expression nucleus->gene_expression Regulates

References

Comparative Analysis of Collismycin B and Dexamethasone Receptor Binding: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the receptor binding profiles of Collismycin B and the well-established synthetic glucocorticoid, dexamethasone. While both compounds interact with the glucocorticoid receptor, their modes of action and the quantitative specifics of their binding differ significantly.

This compound, a non-steroidal natural product, has been identified as an inhibitor of dexamethasone binding to the glucocorticoid receptor (GR)[1]. This positions it as a potential modulator of GR activity, distinct from steroidal agonists like dexamethasone. Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in anti-inflammatory and immunosuppressive therapies, exerting its effects primarily through high-affinity binding to the GR and subsequent regulation of gene expression.[2][3][4][5][6]

This guide presents available quantitative data on dexamethasone's receptor binding, outlines detailed experimental protocols for assessing receptor binding, and provides visualizations of the glucocorticoid receptor signaling pathway and a typical experimental workflow.

Quantitative Receptor Binding Data

CompoundReceptorAssay TypeReported Value (IC50/Kd)Reference
DexamethasoneGlucocorticoid Receptor (Human)Radioligand Binding Assay3 nM (IC50)
DexamethasoneGlucocorticoid Receptor (Human)Fluorescence Polarization~10 nM (IC50)[2]
DexamethasoneGlucocorticoid Receptor (Rat)Radioligand Binding Assay2.8-12.5 nM (Kd)[4]
DexamethasoneGlucocorticoid Receptor (Human)Inhibition of GM-CSF release2.2 x 10-9 M (EC50)[3]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity. EC50 (half-maximal effective concentration) reflects the concentration required to elicit a half-maximal biological response.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key receptor binding experiments are provided below. These protocols can be adapted to determine the binding characteristics of this compound and directly compare them to dexamethasone.

Radioligand Competitive Binding Assay

This assay directly measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the glucocorticoid receptor.

Materials:

  • Purified recombinant human glucocorticoid receptor

  • [3H]-dexamethasone (radioligand)

  • Unlabeled dexamethasone (for determining non-specific binding)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 10% glycerol)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compound (this compound) and unlabeled dexamethasone.

  • In a 96-well plate, combine the purified glucocorticoid receptor, a fixed concentration of [3H]-dexamethasone, and varying concentrations of the test compound or unlabeled dexamethasone.

  • Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled dexamethasone) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Fluorescence Polarization (FP) Competition Assay

This homogenous assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand upon binding to the GR. Competition by an unlabeled ligand reduces the polarization.

Materials:

  • Purified recombinant human glucocorticoid receptor

  • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

  • Test compound (this compound)

  • Assay buffer

  • Black microplates suitable for fluorescence polarization measurements

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the fluorescently labeled glucocorticoid ligand to each well of the microplate.

  • Add the diluted test compound to the respective wells.

  • Initiate the binding reaction by adding the purified glucocorticoid receptor to all wells.

  • Incubate the plate at room temperature for a specified period, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The decrease in polarization is proportional to the displacement of the fluorescent ligand by the test compound.

  • Calculate the IC50 value by plotting the change in fluorescence polarization against the concentration of the test compound.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

glucocorticoid_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEX Dexamethasone GR_complex GR-Hsp90 Complex DEX->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Gene Target Gene GRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (e.g., Anti-inflammatory) Protein->Response

Caption: Glucocorticoid receptor signaling pathway initiated by dexamethasone.

competitive_binding_assay cluster_workflow Competitive Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Glucocorticoid Receptor - Radiolabeled Ligand ([3H]-Dexamethasone) - Test Compound (this compound) start->prepare_reagents incubation Incubate Receptor, Radioligand, and Test Compound prepare_reagents->incubation filtration Separate Bound and Unbound Ligand (Rapid Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: - Determine Specific Binding - Calculate IC50 quantification->analysis end End analysis->end

Caption: Experimental workflow for a radioligand competitive binding assay.

References

Validation of Collismycin B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validated and proposed mechanisms of action for Collismycin B, a 2,2'-bipyridyl natural product. The information presented herein is supported by available experimental data and is intended to aid researchers in the fields of microbiology, oncology, and pharmacology.

Overview of this compound and its Analogs

This compound belongs to the collismycin family of antibiotics, which are structurally related to the caerulomycins. These compounds, produced by Streptomyces species, are characterized by a core 2,2'-bipyridyl scaffold. While research on this compound is less extensive than on its analog, Collismycin A, two primary mechanisms of action have been identified for this class of molecules: inhibition of dexamethasone-glucocorticoid receptor binding and iron chelation.

Comparative Analysis of Mechanisms of Action

The biological activity of this compound is attributed to two distinct, yet potentially synergistic, mechanisms. Below is a comparative summary of these mechanisms with supporting data for this compound and its close analog, Collismycin A.

Inhibition of Dexamethasone-Glucocorticoid Receptor Binding

Collismycins A and B were first identified as novel non-steroidal inhibitors of dexamethasone binding to the glucocorticoid receptor (GR).[1][2] This interaction suggests a potential role for these compounds in modulating glucocorticoid signaling pathways, which are implicated in inflammation and cancer.

Quantitative Data:

CompoundTargetAssayIC50Reference
This compound Dexamethasone-Glucocorticoid ReceptorReceptor Binding Assay10 µM[3][4]
DexamethasoneGlucocorticoid ReceptorInhibition of GM-CSF release2.2 x 10-9 M[5]
RU486 (Mifepristone)Glucocorticoid ReceptorInhibition of GM-CSF release1.8 x 10-10 M[5]

Logical Relationship of Glucocorticoid Receptor Inhibition

CollismycinB This compound GR Glucocorticoid Receptor (GR) CollismycinB->GR Inhibits Dexamethasone Binding Signaling Glucocorticoid Signaling Cascade GR->Signaling Initiates Dexamethasone Dexamethasone Dexamethasone->GR Binds and Activates Response Cellular Response (e.g., Anti-inflammatory effects) Signaling->Response

Caption: Inhibition of glucocorticoid receptor signaling by this compound.

Iron Chelation

A growing body of evidence suggests that the primary mechanism of action for the antimicrobial and cytotoxic effects of collismycins is iron chelation.[6][7] The 2,2'-bipyridyl structure is a well-known chelating agent. By sequestering iron, which is an essential nutrient for microbial growth and a cofactor for many enzymes involved in cellular proliferation, collismycins can disrupt critical cellular processes.

Proteomic profiling has revealed that Collismycin A acts as a specific iron chelator, forming a 2:1 complex with both Fe(II) and Fe(III) ions.[6][8][9] This iron-chelating activity is directly linked to its antiproliferative effects on cancer cells, which can be reversed by the addition of iron ions.[6][8] Furthermore, the antifungal activity of Collismycin A analogs has been shown to be dependent on their ability to chelate iron.[7] While direct iron chelation data for this compound is not yet available, its structural similarity to Collismycin A strongly implies a similar mechanism. The antibiofilm activity of the related Collismycin C has also been attributed to iron acquisition.[10][11]

Quantitative Data:

CompoundActivityOrganism/Cell LineMIC/IC50Reference
Collismycin A AntibacterialVarious bacteria6.25 - 100 µg/ml[8][9]
AntifungalVarious fungi12.5 - 100 µg/ml[8][9]
AntiproliferativeA549, HCT116, HeLa cells0.3 - 0.6 µM[8]
Collismycin C AntibiofilmStaphylococcus aureus>90% inhibition at 50 µg/mL[10][11]

Signaling Pathway of Iron Chelation

cluster_collismycin This compound Action cluster_cellular Cellular Processes CollismycinB This compound Iron Extracellular/Intracellular Iron (Fe²⁺/Fe³⁺) CollismycinB->Iron Chelates Complex This compound-Iron Complex CollismycinB->Complex Iron->Complex Enzymes Iron-dependent Enzymes (e.g., Ribonucleotide Reductase) Iron->Enzymes Essential Cofactor Metabolism Metabolic Pathways (e.g., Respiration, DNA synthesis) Iron->Metabolism Required for Complex->Enzymes Inhibits Function (Iron Deprivation) Enzymes->Metabolism Growth Microbial Growth & Cancer Cell Proliferation Metabolism->Growth

Caption: Proposed mechanism of action for this compound via iron chelation.

Experimental Protocols

Dexamethasone-Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

This protocol is a general method for assessing the affinity of a test compound for the human Glucocorticoid Receptor using a competition assay.

Materials:

  • Human Glucocorticoid Receptor (GR)

  • Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)

  • Test compound (e.g., this compound)

  • Dexamethasone (as a positive control)

  • Assay buffer

  • Black, round-bottom microwell plates

  • Fluorescence polarization instrument

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (dexamethasone) in the assay buffer.

  • In a microwell plate, add the fluorescent glucocorticoid ligand to each well.

  • Add the serially diluted test compound or control to the respective wells.

  • Add the Glucocorticoid Receptor to all wells. A control well containing only the receptor should be included to correct for background fluorescence.

  • Incubate the plate in the dark at room temperature for 2-4 hours.

  • Measure the fluorescence polarization in each well using an appropriate instrument.

  • The IC50 value is determined by plotting the polarization value against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.[12]

Iron Chelation Assay (Spectrophotometric)

This protocol describes a method to determine the iron-chelating activity of a compound by observing changes in the absorption spectrum upon binding to iron.

Materials:

  • Test compound (e.g., this compound)

  • Ferric chloride (FeCl₃) solution

  • Milli-Q water or appropriate buffer

  • 96-well microplate

  • Spectrophotometer capable of scanning a wavelength range (e.g., 300-700 nm)

Procedure:

  • Prepare a solution of the test compound at a known concentration in water or buffer.

  • In a 96-well plate, prepare two sets of wells for each test compound:

    • Vehicle control: Test compound solution.

    • Experimental: Test compound solution with the addition of FeCl₃ solution.

  • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Measure the absorption spectrum of each well from 300 nm to 700 nm.

  • A shift in the absorption spectrum in the presence of FeCl₃ compared to the vehicle control indicates the formation of an iron-compound complex, confirming chelation activity.[13]

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without the test compound) and a negative control (medium only).

  • Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 16-20 hours for bacteria).

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[14]

Conclusion

The available evidence strongly suggests that this compound, like its analog Collismycin A, exerts its biological effects through at least two distinct mechanisms: inhibition of dexamethasone-glucocorticoid receptor binding and iron chelation. While the former points to potential applications in inflammatory diseases and cancer, the latter is likely the primary driver of its antimicrobial and cytotoxic properties.

Further research is warranted to:

  • Quantify the iron chelation constants for this compound.

  • Conduct head-to-head comparative studies of this compound with other known iron chelators and glucocorticoid receptor inhibitors.

  • Elucidate the precise downstream effects of glucocorticoid receptor inhibition by this compound.

  • Investigate the potential for synergistic effects when combining this compound with other therapeutic agents.

This guide provides a foundational understanding of the validated and proposed mechanisms of action for this compound, offering a framework for future research and development efforts.

References

A Comparative Guide to Glucocorticoid Receptor Antagonists: Collismycin B, Mifepristone, and Relacorilant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel, non-steroidal glucocorticoid receptor (GR) antagonist, Collismycin B, with the well-established non-selective antagonist, Mifepristone (RU-486), and the newer selective GR modulator, Relacorilant (CORT125134). This document summarizes available experimental data on their performance, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

Glucocorticoid receptor antagonists are critical tools in both biomedical research and clinical practice, offering therapeutic potential for conditions characterized by excess glucocorticoid activity, such as Cushing's syndrome. While mifepristone has been a long-standing option, its utility is often limited by its concurrent anti-progestogenic activity. This has driven the search for more selective GR antagonists. This compound was identified in 1994 as a novel non-steroidal inhibitor of GR binding, however, a thorough characterization and comparison with other known antagonists have been lacking in publicly available literature. This guide aims to consolidate the existing data for established antagonists to provide a framework for evaluating the potential of compounds like this compound.

Quantitative Performance Comparison

A direct quantitative comparison of this compound with mifepristone and relacorilant is hampered by the limited publicly available data for this compound. The following tables summarize the reported binding affinities and functional activities of mifepristone and relacorilant.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundReceptorBinding Affinity (Kᵢ)Binding Affinity (IC₅₀)SpeciesReference
This compound Glucocorticoid ReceptorData Not AvailableData Not AvailableRat
Mifepristone (RU-486) Glucocorticoid Receptor~1.2 nM2.6 nMHuman[1]
Relacorilant (CORT125134) Glucocorticoid Receptor0.5 nM2 nM (against Dexamethasone), 5.6 nM (against Cortisol)Human[2][3][4]

Table 2: Steroid Receptor Selectivity

CompoundGlucocorticoid Receptor (GR) KᵢProgesterone Receptor (PR) Kᵢ/IC₅₀Androgen Receptor (AR) KᵢMineralocorticoid Receptor (MR) KᵢSelectivity NotesReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableSelectivity profile has not been reported.
Mifepristone (RU-486) ~1.2 nM0.2 nM (IC₅₀)Data Not AvailableData Not AvailablePotent PR antagonist.[5][1]
Relacorilant (CORT125134) 0.5 nM>10,000 nM>10,000 nMData Not AvailableHighly selective for GR over PR and AR.[2][2]

Table 3: Functional Antagonism

CompoundAssay TypeCell LineAgonist ChallengedIC₅₀ / PotencyReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Mifepristone (RU-486) Reporter Gene AssayHEK-293Dexamethasone (3 nM)0.4 nM[3][4]
Reporter Gene AssayHEK-293Cortisol (100 nM)1.3 nM[4]
Relacorilant (CORT125134) Reporter Gene AssayHEK-293Dexamethasone (3 nM)2 nM[3][4]
Reporter Gene AssayHEK-293Cortisol (100 nM)5.6 nM[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for evaluating GR antagonists.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_complex GR-HSP90 Complex (Inactive) GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active HSP90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation Antagonist GR Antagonist (e.g., this compound) Antagonist->GR_complex Binds & Blocks Activation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription (Activation/Repression) GRE->Transcription

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

GR_Antagonist_Workflow cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Functional Antagonism cluster_step3 Step 3: Selectivity Profiling cluster_step4 Step 4: In Vivo Efficacy Binding_Assay Competitive Radioligand Binding Assay Ki_IC50 Ki_IC50 Binding_Assay->Ki_IC50 Determine Ki and IC50 Reporter_Assay GR-driven Reporter Gene Assay Antagonist_IC50 Antagonist_IC50 Reporter_Assay->Antagonist_IC50 Determine functional IC50 Selectivity_Assay Binding Assays for other Steroid Receptors (PR, AR, MR) Selectivity Selectivity Selectivity_Assay->Selectivity Assess Cross-Reactivity Animal_Model Animal Models of Glucocorticoid Excess Efficacy Efficacy Animal_Model->Efficacy Evaluate Physiological Effects

Caption: Experimental Workflow for GR Antagonist Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize glucocorticoid receptor antagonists.

Glucocorticoid Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) and/or the half-maximal inhibitory concentration (IC₅₀) of a test compound for the GR.

Materials:

  • Purified human glucocorticoid receptor

  • [³H]-dexamethasone (radioligand)

  • Test compounds (e.g., this compound, mifepristone, relacorilant)

  • Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.

  • Assay Setup: In a 96-well plate, add the purified GR, the radioligand at a concentration close to its Kₑ, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through a glass fiber filter, which traps the receptor-ligand complex.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Glucocorticoid Receptor Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to antagonize the transcriptional activity of the glucocorticoid receptor.

Objective: To determine the functional potency of a GR antagonist by measuring its ability to inhibit agonist-induced reporter gene expression.

Materials:

  • A human cell line (e.g., HEK293 or HeLa)

  • A reporter plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • A GR expression vector (if the cell line does not endogenously express sufficient GR).

  • A GR agonist (e.g., dexamethasone).

  • Test compounds.

  • Cell culture medium and reagents.

  • Transfection reagents.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells and transiently transfect them with the GRE-reporter plasmid and, if necessary, the GR expression vector.

  • Compound Treatment: After transfection, treat the cells with a fixed concentration of the GR agonist (e.g., dexamethasone at its EC₅₀ concentration) in the presence of varying concentrations of the test antagonist.

  • Incubation: Incubate the cells for a period sufficient to allow for gene expression (typically 18-24 hours).

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Plot the reporter gene activity against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC₅₀ value for functional antagonism.

Conclusion

This guide highlights the current state of knowledge regarding this compound in comparison to the well-characterized glucocorticoid receptor antagonists, mifepristone and relacorilant. While this compound was identified as a non-steroidal GR binding inhibitor, the absence of publicly available quantitative data on its binding affinity, selectivity, and functional antagonism prevents a direct and meaningful comparison.

Mifepristone is a potent GR antagonist but is non-selective due to its strong anti-progestogenic activity. In contrast, relacorilant demonstrates high selectivity for the GR, which may offer a better safety profile in clinical applications.

The provided experimental protocols and workflow diagrams serve as a methodological framework for the future characterization of novel GR antagonists like this compound. Further research is imperative to elucidate the pharmacological profile of this compound and to determine its potential as a selective and effective therapeutic agent. Researchers are encouraged to utilize these established methods to fill the existing knowledge gap and to further the development of next-generation glucocorticoid receptor modulators.

References

Efficacy of Collismycin B in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: As of the latest available research, there is a significant lack of published data specifically detailing the efficacy of Collismycin B across different cancer cell lines. Most of the existing research on the anticancer properties of the Collismycin family focuses on Collismycin A. This guide, therefore, presents a comprehensive overview of the efficacy of Collismycin A as a reference, given its structural similarity to this compound. The experimental data and pathways described below pertain to Collismycin A.

Comparative Efficacy of Collismycin A

Collismycin A, a 2,2'-bipyridine antibiotic isolated from Streptomyces species, has demonstrated notable antiproliferative effects in several human cancer cell lines. Its primary mechanism of action is understood to be iron chelation, which disrupts essential cellular processes that are often upregulated in cancer cells.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Collismycin A in various cancer cell lines.

Cancer Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.3[1]
HCT116Colon Carcinoma0.6[1]
HeLaCervical Cancer0.3[1]
MDA-MB-231Breast Cancer>100[1]
NIH3T3 (non-cancerous)Fibroblast56.6[1]

Key Observation: Collismycin A shows potent activity against lung, colon, and cervical cancer cell lines, with IC50 values in the sub-micromolar range.[1] Notably, it is significantly less effective against the MDA-MB-231 breast cancer cell line and shows lower toxicity to the non-cancerous NIH3T3 fibroblast cell line, suggesting a degree of selectivity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to determine the efficacy of compounds like Collismycin A.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of Collismycin A (or a vehicle control) and incubated for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Iron Chelation Assay
  • Spectrophotometric Analysis: The ability of Collismycin A to bind with Fe(II) and Fe(III) can be monitored spectrophotometrically. A solution of Collismycin A is titrated with a solution of iron chloride.

  • Complex Formation: The formation of the Collismycin A-iron complex is observed by a change in the absorption spectrum.

  • Stoichiometry Determination: The ratio of Collismycin A to iron in the complex (e.g., 2:1) is determined by analyzing the titration curve.[2]

Western Blot Analysis for Hypoxia-Inducible Factor 1-alpha (HIF-1α)
  • Cell Lysis: Cancer cells treated with Collismycin A are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The accumulation of HIF-1α is an indicator of cellular response to iron chelation.[2]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Collismycin A

The primary anticancer effect of Collismycin A is attributed to its ability to chelate iron, which in turn stabilizes HIF-1α. This stabilization can lead to changes in gene expression that inhibit cell proliferation.

Collismycin_A_Mechanism Proposed Mechanism of Action of Collismycin A CollismycinA Collismycin A Complex Collismycin A-Iron Complex CollismycinA->Complex Iron Intracellular Fe(II)/Fe(III) Iron->Complex PHD Prolyl Hydroxylases (PHDs) Complex->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation (Iron-dependent) Proteasome Proteasomal Degradation HIF1a->Proteasome Degradation HIF1a_stabilized Stabilized HIF-1α GeneExpression Altered Gene Expression HIF1a_stabilized->GeneExpression CellGrowth Inhibition of Cell Proliferation GeneExpression->CellGrowth

Caption: Mechanism of Collismycin A as an iron chelator.

General Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the in vitro efficacy of a compound against cancer cell lines.

IC50_Workflow Experimental Workflow for IC50 Determination cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seeding Seed Cancer Cells in 96-well plates Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Add Serial Dilutions of Collismycin A Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT Add MTT Reagent Incubation2->MTT Incubation3 Incubate for 4h MTT->Incubation3 Solubilize Add Solubilization Buffer Incubation3->Solubilize Readout Measure Absorbance at 570nm Solubilize->Readout Calculation Calculate IC50 Value Readout->Calculation

Caption: General workflow for determining IC50 values.

References

A Comparative Analysis of the Neuroprotective Effects of Collismycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective properties of Collismycin A and its synthesized analogs. Collismycin, a member of the 2,2'-bipyridyl family of natural products, has demonstrated cytotoxic activity, but recent research has revealed the potential for its analogs to act as potent neuroprotective agents with reduced toxicity.[1][2] This guide summarizes the available data on their comparative efficacy, details the experimental methodologies used for their evaluation, and proposes a potential signaling pathway for their mechanism of action.

Data Presentation: Comparative Neuroprotective Efficacy

While precise quantitative data from peer-reviewed articles is limited in publicly available abstracts, the existing literature consistently indicates that specific analogs of Collismycin A exhibit superior neuroprotective effects. The primary model used for these assessments is an oxidative stress-induced neuronal damage model in zebrafish larvae.[1][2]

CompoundModificationRelative Neuroprotective Activity vs. Collismycin ACytotoxicityReference
Collismycin A Parent CompoundBaselineHigh[1][2]
4-methyl-Collismycin A Methyl group at the 4th position of the first pyridine ringHigherNot specified[2]
6-methyl-Collismycin A Methyl group at the 6th position of the first pyridine ringEffective, comparable to Collismycin ANot specified[2]
Collismycin H Modification on the second pyridine ringHigherVery low[1]
Lipoic Acid Control CompoundLower than 4-methyl-Collismycin ALow[2]

Note: "Higher" indicates a greater reduction in oxidative stress-induced apoptosis in the zebrafish model as reported in the cited literature. Specific percentage improvements are not available in the reviewed abstracts.

Experimental Protocols

The neuroprotective effects of Collismycin analogs have been primarily evaluated using an in vivo zebrafish model of oxidative stress. The following is a generalized protocol based on standard methodologies.

Zebrafish Model of Oxidative Stress-Induced Neurotoxicity
  • Animal Model: Zebrafish (Danio rerio) larvae at 2 days post-fertilization (dpf) are utilized. Their transparency allows for in vivo imaging of neuronal apoptosis.

  • Induction of Oxidative Stress: Larvae are exposed to a solution of hydrogen peroxide (H₂O₂) to induce oxidative stress and neuronal apoptosis. The typical concentration of H₂O₂ used is 1 mM.

  • Treatment: Prior to H₂O₂ exposure, zebrafish larvae are incubated with varying concentrations of Collismycin A or its analogs (e.g., 4-methyl-Collismycin A, 6-methyl-Collismycin A, Collismycin H) for a predetermined period. A known antioxidant, such as lipoic acid, may be used as a positive control.

  • Assessment of Neuroprotection:

    • Staining: Apoptotic cells in the zebrafish head are visualized using a fluorescent dye such as Acridine Orange, which stains nucleic acids of apoptotic cells.

    • Imaging: Larvae are anesthetized and mounted for imaging using a fluorescence microscope.

    • Quantification: The number of apoptotic cells in a defined region of the brain is quantified. A reduction in the number of apoptotic cells in treated larvae compared to the H₂O₂-only control group indicates neuroprotection.

Proposed Signaling Pathway for Neuroprotection

While the precise signaling pathway for the neuroprotective effects of Collismycin analogs has not been explicitly elucidated in the available literature, a plausible mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Collismycin and its analogs are 2,2'-bipyridyl compounds, a class of molecules known for their metal-chelating properties. By chelating redox-active metals like iron and copper, they can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. This reduction in reactive oxygen species (ROS) can alleviate oxidative stress. Furthermore, many natural products with antioxidant properties have been shown to activate the Nrf2 pathway.

The proposed mechanism is as follows:

  • Oxidative Stress: The cell is exposed to an oxidative insult, such as hydrogen peroxide, leading to an increase in intracellular ROS.

  • Collismycin Analog Intervention: The Collismycin analog may directly scavenge ROS or chelate metal ions, reducing the overall oxidative burden.

  • Nrf2 Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress and potentially influenced by the Collismycin analog, Keap1 undergoes a conformational change, releasing Nrf2.

  • Nuclear Translocation: Nrf2 translocates to the nucleus.

  • ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

  • Upregulation of Antioxidant Enzymes: This leads to the increased expression of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.

  • Cellular Protection: The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize ROS and resist apoptosis, resulting in neuroprotection.

Below are the Graphviz diagrams illustrating the experimental workflow and the proposed signaling pathway.

Experimental_Workflow cluster_zebrafish Zebrafish Larvae (2 dpf) cluster_treatment Treatment Groups cluster_assay Neuroprotection Assay Zebrafish Zebrafish Larvae Control Vehicle Control Zebrafish->Control Incubation H2O2 H₂O₂ (1 mM) Zebrafish->H2O2 Incubation Collismycin_A Collismycin A + H₂O₂ Zebrafish->Collismycin_A Incubation Collismycin_Analog Collismycin Analog + H₂O₂ Zebrafish->Collismycin_Analog Incubation Staining Acridine Orange Staining Control->Staining Induction & Staining H2O2->Staining Induction & Staining Collismycin_A->Staining Induction & Staining Collismycin_Analog->Staining Induction & Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Quantification of Apoptotic Cells Imaging->Quantification

Experimental workflow for assessing neuroprotection in zebrafish.

Nrf2_Signaling_Pathway cluster_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ↑ ROS Oxidative_Stress->ROS Collismycin_Analog Collismycin Analog Collismycin_Analog->ROS Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Dissociates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes ↑ Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Proposed Nrf2-ARE signaling pathway for Collismycin analogs.

References

A Head-to-Head Comparison of Collismycin B and Synthetic Glucocorticoid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally derived, non-steroidal glucocorticoid receptor inhibitor, Collismycin B, against two classes of well-established synthetic glucocorticoid inhibitors: the direct receptor antagonist mifepristone and the synthesis inhibitor ketoconazole. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and drug development.

Introduction to Glucocorticoid Inhibition

Glucocorticoids, primarily cortisol, are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, immune response, and stress. The actions of glucocorticoids are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. Dysregulation of glucocorticoid signaling is implicated in numerous inflammatory, autoimmune, and metabolic disorders. Consequently, inhibitors of this pathway are of significant therapeutic interest. These inhibitors can be broadly categorized into two main types: those that prevent the synthesis of glucocorticoids and those that block the action of glucocorticoids at the receptor level.

This compound is a non-steroidal, 2,2'-bipyridyl natural product produced by Streptomyces species. It has been identified as a novel inhibitor of glucocorticoid receptor binding[1]. Its unique structure sets it apart from traditional steroidal antagonists.

Synthetic Glucocorticoid Inhibitors represent a broad class of compounds developed to modulate glucocorticoid activity. This guide will focus on two prominent examples:

  • Mifepristone (RU-486): A synthetic steroid that acts as a potent competitive antagonist of the glucocorticoid receptor[1].

  • Ketoconazole: An antifungal agent that also functions as an inhibitor of steroidogenesis, thereby reducing cortisol production. In addition to this primary mechanism, it exhibits weak antagonist activity at the glucocorticoid receptor[2][3][4].

Quantitative Performance Comparison

The primary metric for evaluating the direct inhibitory action of these compounds at the receptor level is the half-maximal inhibitory concentration (IC50) in glucocorticoid receptor binding assays. This value indicates the concentration of the inhibitor required to displace 50% of a labeled glucocorticoid (like dexamethasone) from the receptor. A lower IC50 value signifies higher binding affinity and potency.

CompoundClassMechanism of ActionGlucocorticoid Receptor Binding IC50
This compound Non-steroidal Natural ProductDirect GR Binding Inhibition10 µM[5][6]
Mifepristone Synthetic SteroidCompetitive GR Antagonist2.6 nM
Ketoconazole Synthetic ImidazoleSteroidogenesis Inhibitor / Weak GR Antagonist~100 µM

Note: The IC50 values are compiled from different studies and experimental conditions may vary.

Mechanisms of Action and Signaling Pathways

The differential mechanisms of these inhibitors lead to distinct downstream effects on the glucocorticoid receptor signaling cascade.

1. Basal State & Glucocorticoid Activation: In the absence of a ligand, the Glucocorticoid Receptor (GR) resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an agonist like cortisol or the synthetic glucocorticoid dexamethasone, the HSPs dissociate, and the GR-ligand complex dimerizes and translocates to the nucleus.

2. Nuclear Action of Activated GR: Once in the nucleus, the GR dimer can modulate gene expression through two primary pathways:

  • Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, recruiting coactivators to initiate transcription. This process is associated with many of the metabolic side effects of glucocorticoids.

  • Transrepression: The GR monomer interacts with and inhibits other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammatory gene expression. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids[1][7][8][9].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR_HSP GR-HSP Complex GR_Ligand GR-Ligand Complex Cortisol Cortisol / Dexamethasone Cortisol->GR_HSP Binding & HSP Dissociation GR_Dimer GR Dimer GR_Ligand->GR_Dimer Dimerization GR_Dimer_Nuc GR Dimer GR_Dimer->GR_Dimer_Nuc Nuclear Translocation GRE GRE GR_Dimer_Nuc->GRE Binding NFkB NF-κB / AP-1 GR_Dimer_Nuc->NFkB Tethering/Inhibition Transactivation Gene Transactivation (Metabolic Effects) GRE->Transactivation Recruits Coactivators Transrepression Gene Transrepression (Anti-inflammatory) NFkB->Transrepression Inhibits Pro-inflammatory Gene Expression

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

3. Inhibition Mechanisms:

  • This compound & Mifepristone (GR Antagonists): These molecules directly compete with glucocorticoids for binding to the ligand-binding pocket of the GR in the cytoplasm. While mifepristone is known to promote nuclear translocation of the GR, the resulting complex is conformationally distinct from the agonist-bound form. This altered conformation prevents effective interaction with coactivators, thereby inhibiting transactivation[5][6]. The effect on transrepression can be more complex and context-dependent.

  • Ketoconazole (Synthesis Inhibitor & Weak Antagonist): Ketoconazole's primary inhibitory effect occurs in the adrenal glands, where it blocks cytochrome P450 enzymes essential for cortisol synthesis. This reduces the amount of available glucocorticoid agonist. Its secondary, much weaker effect involves direct, competitive binding to the GR, contributing to the overall reduction in GR signaling.

cluster_adrenal Adrenal Gland cluster_cytoplasm Target Cell Cytoplasm cluster_nucleus Target Cell Nucleus Cholesterol Cholesterol P450 P450 Enzymes Cholesterol->P450 Steroidogenesis Cortisol_Syn Cortisol Cortisol_Circ Circulating Cortisol P450->Cortisol_Syn Steroidogenesis GR_HSP GR-HSP Complex Gene_Expression Gene Expression GR_HSP->Gene_Expression Signaling Cascade Cortisol_Circ->GR_HSP Binding Ketoconazole Ketoconazole Ketoconazole->P450 Inhibits Ketoconazole->GR_HSP Weakly Inhibits Binding Mifepristone Mifepristone Mifepristone->GR_HSP Inhibits Binding (Potent) CollismycinB This compound CollismycinB->GR_HSP Inhibits Binding (Moderate)

Caption: Sites of action for this compound and synthetic inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of glucocorticoid inhibitors. Below are summarized protocols for key assays.

Competitive Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled or fluorescently-labeled glucocorticoid ligand.

Objective: To determine the IC50 value of a test compound for the Glucocorticoid Receptor.

Materials:

  • Purified recombinant human Glucocorticoid Receptor (GR).

  • Labeled ligand: [³H]-dexamethasone or a fluorescently-labeled glucocorticoid (e.g., Fluormone™ GS Red).

  • Unlabeled dexamethasone (for control and determination of non-specific binding).

  • Test compounds (this compound, mifepristone, ketoconazole).

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6).

  • For radioligand assays: Scintillation vials and cocktail.

  • For fluorescence polarization assays: A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled dexamethasone in the assay buffer.

  • Incubation: In a multi-well plate or microcentrifuge tubes, combine the purified GR, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or unlabeled dexamethasone.

  • Control Wells:

    • Total Binding: GR + labeled ligand only.

    • Non-specific Binding: GR + labeled ligand + a high concentration (e.g., 1000-fold excess) of unlabeled dexamethasone.

    • Test Wells: GR + labeled ligand + serial dilutions of the test compound.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time (e.g., 2-18 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • For Radioligand Assay: Use methods like dextran-coated charcoal to adsorb free [³H]-dexamethasone, followed by centrifugation. The supernatant containing the GR-bound ligand is then mixed with a scintillation cocktail for counting.

    • For Fluorescence Polarization (FP) Assay: No separation step is needed. The plate is read directly. The small, free-rotating fluorescent ligand has a low polarization value, while the large GR-bound ligand has a high polarization value.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the functional consequence of GR binding by quantifying the transcription of a reporter gene under the control of a glucocorticoid-responsive promoter.

Objective: To assess whether a compound acts as a GR agonist or antagonist and to determine its functional potency (EC50 for agonists, IC50 for antagonists).

Materials:

  • A mammalian cell line (e.g., HEK293, A549, or HeLa) stably or transiently transfected with two plasmids:

    • An expression vector for the human Glucocorticoid Receptor.

    • A reporter plasmid containing a promoter with multiple Glucocorticoid Response Elements (GREs) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and supplements.

  • Dexamethasone (as the reference agonist).

  • Test compounds.

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • A luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Seeding: Culture the transfected cells and seed them into a multi-well plate (e.g., a 96-well plate). Allow cells to adhere overnight.

  • Compound Treatment (Antagonist Mode):

    • Pre-treat the cells with serial dilutions of the test compounds (this compound, mifepristone, ketoconazole) for a short period (e.g., 30-60 minutes).

    • Add a fixed concentration of dexamethasone (typically its EC80) to all wells except the vehicle control.

  • Incubation: Incubate the cells for an appropriate duration (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to release the cellular contents, including the expressed reporter enzyme.

  • Reporter Assay: Add the appropriate substrate to the cell lysate and measure the signal (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis:

    • Normalize the reporter activity to a control for cell viability if necessary.

    • Plot the reporter activity against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which represents the concentration of the antagonist that inhibits the dexamethasone-induced reporter activity by 50%.

Proposed Experimental Workflow for Head-to-Head Comparison

A logical workflow is essential for a direct and unbiased comparison of novel versus established inhibitors.

start Start: Characterize Inhibitors step1 Step 1: In Vitro Receptor Binding Assay (Fluorescence Polarization or Radioligand) start->step1 step4 Step 4: Assess Inhibition of Cortisol Synthesis (Ketoconazole vs. Others) start->step4 step2 Step 2: Cell-Based GR Reporter Gene Assay (Antagonist Mode) step1->step2 Determine IC50 for GR binding step3 Step 3: Downstream Gene Expression Analysis (qPCR or RNA-Seq) step2->step3 Confirm functional antagonism Determine cellular IC50 step5 Step 5: In Vivo Model of Inflammation (e.g., LPS-induced cytokine release) step3->step5 Analyze effect on endogenous GR target genes (e.g., GILZ, NF-κB targets) step4->step5 Confirm differential mechanism end End: Comparative Efficacy & Potency Profile step5->end Evaluate in vivo anti-inflammatory effect

Caption: Workflow for comparing GR inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Collismycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for Collismycin B necessitates adherence to stringent safety measures for hazardous chemical waste. Researchers, scientists, and drug development professionals handling this compound must exercise caution due to the lack of explicit disposal instructions. In such cases, treating the compound as a potentially hazardous substance and following established best practices for chemical waste management is imperative.

The primary recommendation for the disposal of this compound, based on general safety data sheets for other hazardous compounds, is to entrust it to an approved waste disposal company.[1] This ensures that the substance is managed and neutralized in a controlled and environmentally responsible manner.

Immediate Safety and Handling Precautions

Before disposal, proper handling and personal protective equipment (PPE) are crucial to minimize exposure risks.

  • Personal Protective Equipment: Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[1] For powdered substances where dust may be generated, a P3 filter-type respiratory protection is recommended.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, immediately rinse the affected area with plenty of water and seek medical advice.

  • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke when handling the substance.[1] Avoid inhaling dust or vapors.

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[1]

Step-by-Step Guidance for Waste Preparation

  • Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a hazardous chemical waste.

  • Containerization: Use a sturdy, chemically resistant container for waste collection. The container must be clearly and accurately labeled as "Hazardous Waste" and should include the name "this compound."

  • Empty Containers: Thoroughly empty any containers that held this compound. The first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[2]

  • Labeling: Ensure the waste container is properly labeled with a hazardous waste tag, which should include the chemical name, quantity, and hazard characteristics (if known).

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[2] Secondary containment for liquid waste is a recommended practice.[2]

  • Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal service. Provide them with all available information about the compound.

Summary of General Safety and Disposal Information

Precaution CategoryGuidelineCitations
Personal Protection Wear protective gloves, eye protection, and lab coat. Use respiratory protection for dust.[1]
Handling Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling. Work in a well-ventilated area.[1]
Spill Management In case of a spill, evacuate the area, avoid dust inhalation, and consult an expert.
Waste Container Use a designated, labeled, and chemically resistant container.[2]
Disposal of Contents Dispose of contents and container at an approved waste disposal plant.[1]
Empty Container Rinse Collect the first rinse (or first three for highly toxic substances) as hazardous waste.[2]
Storage of Waste Store in a locked, secure area.[1]
Environmental Avoid release to the environment. Do not let the product enter drains.

Disposal Workflow for Potentially Hazardous Research Chemicals

The following diagram illustrates a logical workflow for the proper disposal of a research chemical with unknown specific disposal protocols, such as this compound.

G cluster_prep Preparation Phase cluster_contain Containment Phase cluster_storage Storage & Disposal Phase A Identify Waste as Potentially Hazardous B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Other Waste Streams B->C D Select a Labeled, Chemically Resistant Waste Container C->D E Transfer Waste Material into Container D->E F Collect First Rinse of Empty Product Container as Hazardous Waste E->F G Securely Seal and Label Waste Container F->G H Store in a Designated, Secure Location G->H I Arrange for Pickup by Approved Waste Disposal Service H->I J Provide All Available Compound Information to Disposal Service I->J

References

Personal protective equipment for handling Collismycin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Collismycin B is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to Collismycin A, a compound with known cytotoxic, antibacterial, and antifungal properties, necessitates the adoption of stringent safety measures.

Hazard Identification and Risk Assessment

This compound is a member of the caerulomycin class of antibiotics, which are known for their biological activity.[1] The related compound, Collismycin A, exhibits cytotoxic effects against various cancer cell lines.[2][3] Given these characteristics, it is prudent to handle this compound as a potent and hazardous substance.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Organ Damage: Potential for specific target organ toxicity.

  • Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Double-gloving with chemical-resistant glovesInner: Nitrile or latex; Outer: Neoprene or Viton for extended contact.
Body Disposable, fluid-resistant lab coat or gownFully buttoned with tight-fitting cuffs.
Eyes/Face Safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn when there is a risk of splashes.
Respiratory NIOSH-approved respiratorA fit-tested N95 respirator for handling solids. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended.
Feet Closed-toe, chemical-resistant shoesShoe covers should be used when there is a risk of spills.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood or a glove box to prevent inhalation of dust particles.

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.

  • Ensure a calibrated analytical balance is placed within the containment area.

2. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the solid to avoid splashing.

  • Keep the container tightly closed when not in use.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, date, and hazard symbols.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid eating, drinking, or smoking in the laboratory.[4]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

4. Spill Management:

  • Small Spills:

    • Absorb with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert the appropriate safety personnel.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, labeled, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatible.
Contaminated PPE Dispose of all used gloves, lab coats, and other disposable PPE as hazardous waste.

All waste must be disposed of through an approved hazardous waste disposal program, following all institutional, local, and national regulations.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid Compound prep_fume_hood->prep_weigh handle_dissolve Prepare Solution prep_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill emergency_exposure Exposure Response handle_experiment->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Collismycin B
Reactant of Route 2
Reactant of Route 2
Collismycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.